LC-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)/t42-,43-,44+,49-,53+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGQZLKPUVGCBQ-HLMPTVQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)C(=C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H71ClFN11O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Roles of Dynein Light Chain 2 (DYNLL2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynein Light Chain 2 (DYNLL2), also known as LC8-type 2, is a small, highly conserved homodimeric protein that functions as a crucial component of the cytoplasmic dynein 1 motor complex. While initially identified as a light chain of the dynein motor, emerging evidence has revealed its versatile roles extending beyond cargo transport. DYNLL2 is a key regulator in a multitude of cellular processes, including apoptosis, autophagy, and potentially major developmental signaling pathways. Its ability to interact with a diverse array of binding partners underscores its significance as a hub protein in cellular signaling networks. This technical guide provides an in-depth exploration of the core functions of DYNLL2, presenting quantitative data, detailed experimental methodologies, and visual representations of its involvement in key signaling pathways to facilitate further research and therapeutic development.
Core Functions and Molecular Interactions
DYNLL2 is a member of the LC8 family of dynein light chains and is integral to the function of the cytoplasmic dynein 1 complex, a molecular motor responsible for retrograde transport along microtubules.[1] Its primary role within this complex is to act as a non-catalytic accessory component, contributing to the linking of dynein to its cargo and to adapter proteins that modulate dynein's function.[2] As a homodimer, DYNLL2 provides a stable platform for protein-protein interactions.[2]
Beyond its structural role in the dynein complex, DYNLL2 has been shown to interact with a variety of proteins, influencing their function and stability. These interactions are central to DYNLL2's involvement in diverse cellular processes.
Data Presentation: Quantitative Analysis of DYNLL2 Interactions
The binding affinities of DYNLL2 to its partners are critical for understanding the dynamics and strength of these interactions. The following table summarizes available quantitative data.
| Interacting Partner | DYNLL2 Binding Motif/Region | Method | Dissociation Constant (Kd) | Reference |
| Bmf peptide (KATQTL) | Consensus class 1 type | Isothermal Titration Calorimetry (ITC) | 0.7 µM | [3] |
| Dimeric Myosin Va fragment | Exon B | Isothermal Titration Calorimetry (ITC) | 3 µM (for phosphomimetic S88E DYNLL2) | [4] |
| nNOS peptide (DTGIQVD) | Non-canonical 'IQV' motif | Isothermal Titration Calorimetry (ITC) | 5.41 ± 0.15 µM | [3] |
Data Presentation: Quantitative Expression Analysis of DYNLL2
The expression levels of DYNLL2 vary across different tissues and cell lines, which can provide insights into its tissue-specific functions.
| Tissue/Cell Line | Method | Expression Level | Reference |
| Human Tissues (General) | RNA-Seq (HPA and GTEx) | Low tissue specificity | [5] |
| Chicken Primary Myoblasts | qRT-PCR, Western Blot | Overexpression reduces myoblast differentiation | [6] |
| Cancer Cell Lines (CCLE) | Mass Spectrometry | Variable expression across cell lines | [7] |
| Osteosarcoma Cells | qRT-PCR | Higher expression compared to control cells | [6] |
Note: For detailed expression profiles across a wide range of tissues and cell lines, readers are encouraged to consult the Human Protein Atlas and the Cancer Cell Line Encyclopedia (CCLE) databases.
DYNLL2 in Key Signaling Pathways
DYNLL2 is a critical modulator of several key signaling pathways, primarily through its protein-protein interaction capabilities.
Regulation of Apoptosis
DYNLL2 plays a significant role in the intrinsic pathway of apoptosis through its interaction with the pro-apoptotic BH3-only protein, Bcl-2-modifying factor (Bmf).[8] Under normal conditions, Bmf is sequestered to the myosin V motor complex via its interaction with DYNLL2.[8] Upon certain stress signals, this interaction is disrupted, leading to the release of Bmf. Liberated Bmf then translocates to the mitochondria, where it binds to and inhibits anti-apoptotic Bcl-2 family members, ultimately promoting apoptosis.[1][9] Furthermore, DYNLL2, along with its isoform DYNLL1, can induce homodimerization of Bmf and form ternary complexes (Bim-DYNLL-Bmf), which stabilizes Bmf and prevents its degradation.[9]
Regulation of Autophagy
DYNLL2 is also implicated in the regulation of macroautophagy through its interaction with AMBRA1 (Activating Molecule in Beclin 1-Regulated Autophagy).[10] AMBRA1 is a key component of the Beclin 1-VPS34 complex, which is essential for the initiation of autophagy. DYNLL2 tethers the AMBRA1-Beclin 1-VPS34 complex to the cytoskeleton.[10] Upon induction of autophagy, the kinase ULK1 phosphorylates AMBRA1, causing its release from the dynein motor complex. This allows the Beclin 1-VPS34 complex to translocate to the endoplasmic reticulum, where it initiates the formation of the autophagosome.[10]
Potential Roles in Hedgehog and Wnt Signaling
While DYNLL2 is known to be involved in microtubule-based transport, which is crucial for the proper functioning of primary cilia and the localization of signaling components, its direct role in the Hedgehog and Wnt signaling pathways is not yet well-defined.
Hedgehog Signaling: The Hedgehog pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is linked to cancer.[11] Key components of this pathway, including Smoothened (Smo) and the Gli transcription factors, traffic along microtubules and within the primary cilium.[12] Given DYNLL2's role in the dynein motor complex, it is plausible that it contributes to the transport of these signaling molecules. However, direct evidence for an interaction between DYNLL2 and core Hedgehog pathway components is currently lacking.
Wnt Signaling: The Wnt signaling pathways, both canonical (β-catenin-dependent) and non-canonical, are fundamental to development and disease.[13] The key scaffold protein Dishevelled (Dvl) plays a central role in both pathways, and its localization and function are dependent on the cytoskeleton.[14] While a direct interaction between DYNLL2 and Dvl has not been definitively established, the involvement of dynein-mediated transport in the localization of Wnt signaling components suggests a potential indirect role for DYNLL2.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the function of DYNLL2.
Co-Immunoprecipitation (Co-IP) to Identify DYNLL2 Interaction Partners
This protocol is designed to isolate DYNLL2 and its interacting proteins from cell lysates.
Materials:
-
Cell culture expressing DYNLL2 and potential interaction partners.
-
Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Anti-DYNLL2 antibody (validated for immunoprecipitation).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5.
Procedure:
-
Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-DYNLL2 antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins by resuspending the beads in Elution Buffer. For glycine elution, neutralize the eluate immediately with Neutralization Buffer. For SDS-PAGE analysis, elute directly in sample buffer and boil.
-
Analysis: Analyze the eluates by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.
Yeast Two-Hybrid (Y2H) Assay for Binary Interaction Screening
The Y2H system is a powerful genetic method to screen for novel protein-protein interactions with DYNLL2.
Materials:
-
Yeast strains (e.g., AH109, Y2HGold).
-
Bait vector (e.g., pGBKT7) and prey library vector (e.g., pGADT7).
-
DYNLL2 cDNA.
-
cDNA library.
-
Yeast transformation reagents.
-
Selective media (SD/-Trp, SD/-Leu, SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade).
-
X-α-Gal for colorimetric selection.
Procedure:
-
Bait Construction: Clone the full-length DYNLL2 cDNA in-frame with the GAL4 DNA-binding domain (BD) in the bait vector.
-
Bait Validation: Transform the bait plasmid into a suitable yeast strain and confirm that it does not auto-activate the reporter genes.
-
Library Screening: Co-transform the validated bait plasmid and the prey cDNA library into the yeast host strain.
-
Selection: Plate the transformed yeast on selective media lacking leucine and tryptophan to select for cells containing both plasmids.
-
Interaction Screening: Replica-plate the colonies onto highly selective media (lacking histidine and adenine) to screen for protein-protein interactions.
-
Confirmation: Isolate the prey plasmids from positive colonies and re-transform them with the bait plasmid to confirm the interaction. Perform a β-galactosidase assay for further confirmation.
-
Identification: Sequence the prey plasmids from confirmed positive clones to identify the interacting proteins.
In Vitro Motility Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed dynein complexes containing DYNLL2, allowing for the study of motor function.
Materials:
-
Purified, recombinant dynein complexes containing tagged DYNLL2.
-
Fluorescently labeled, taxol-stabilized microtubules.
-
Microscope slides and coverslips to construct a flow chamber.
-
Anti-tag antibody (for immobilizing the dynein complex).
-
Blocking buffer (e.g., casein solution).
-
Motility buffer (e.g., BRB80, ATP, oxygen scavenger system).
-
Total Internal Reflection Fluorescence (TIRF) microscope.
Procedure:
-
Flow Chamber Assembly: Construct a flow chamber using a microscope slide and coverslip.
-
Surface Functionalization: Sequentially flow in the anti-tag antibody, followed by a blocking buffer to prevent non-specific binding.
-
Motor Immobilization: Introduce the purified dynein complexes into the chamber and allow them to bind to the antibody-coated surface.
-
Microtubule Gliding: Introduce the fluorescently labeled microtubules along with the motility buffer containing ATP.
-
Imaging: Visualize and record the movement of the microtubules using a TIRF microscope.
-
Data Analysis: Analyze the recorded movies to determine the velocity and processivity of microtubule gliding. This can be used to assess the impact of DYNLL2 mutations or interacting proteins on dynein motor function.
Conclusion and Future Directions
Dynein Light Chain 2 is a dynamic and multifunctional protein that extends its influence far beyond its canonical role within the dynein motor complex. Its interactions with key regulators of apoptosis and autophagy highlight its importance in fundamental cellular decisions of life and death. While its involvement in major developmental pathways such as Hedgehog and Wnt is strongly suggested by its association with microtubule-based transport, the precise molecular mechanisms of its action in these contexts remain to be elucidated. The experimental frameworks provided in this guide offer a robust starting point for researchers to further unravel the intricate functions of DYNLL2. Future investigations focusing on a comprehensive, quantitative interactome analysis, and the specific roles of DYNLL2 in ciliary signaling and disease pathogenesis will be crucial for a complete understanding of this versatile protein and for the development of novel therapeutic strategies targeting its associated pathways.
References
- 1. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Insights into Dishevelled-Mediated Wnt Signaling [mdpi.com]
- 3. Dynein Harnesses Active Fluctuations of Microtubules for Faster Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Consequences of Wnt-induced Dishevelled 2 Phosphorylation in Canonical and Noncanonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYNLL2 - Wikipedia [en.wikipedia.org]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. Association of Dishevelled with the Clathrin AP-2 Adaptor Is Required for Frizzled Endocytosis and Planar Cell Polarity Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical mechanisms of vertebrate hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dishevelled2 activates WGEF via its interaction with a unique internal peptide motif of the GEF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
LC-2/ad: A Comprehensive Technical Guide for Lung Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LC-2/ad cell line, derived from the pleural effusion of a 51-year-old Japanese female with pulmonary adenocarcinoma, serves as a critical in vitro and in vivo model for the study of a specific subset of lung cancer.[1][2] This cell line is characterized by its epithelial-like morphology and, most notably, the presence of a CCDC6-RET gene fusion, making it an invaluable tool for investigating RET-driven lung adenocarcinoma and for the preclinical evaluation of targeted therapies.[3][4] This technical guide provides a comprehensive overview of the this compound/ad cell line, including its molecular characteristics, quantitative data on its response to targeted inhibitors, detailed experimental protocols, and key signaling pathways.
Core Characteristics
The this compound/ad cell line exhibits an epithelial morphology and has a reported doubling time of approximately 58 hours.[1][4] Genetically, it is defined by the CCDC6-RET fusion protein, which leads to constitutive activation of the RET kinase domain.[3][4] This cell line also harbors a homozygous mutation in the TP53 gene (p.Ser241Cys).[4] An earlier report suggesting an EGFR L858R mutation has been contradicted by subsequent exome sequencing data.[4]
Data Presentation: Quantitative Analysis of Drug Response
The presence of the CCDC6-RET fusion makes the this compound/ad cell line particularly sensitive to RET tyrosine kinase inhibitors (TKIs). The following table summarizes the half-maximal inhibitory concentrations (IC50) of various RET inhibitors against this compound/ad cells.
| Compound | Target(s) | IC50 in this compound/ad (nM) | Reference |
| Ponatinib | Multi-kinase (including RET) | ~10 | [1][4] |
| Vandetanib | Multi-kinase (including RET, VEGFR, EGFR) | ~50 | [5] |
| Cabozantinib | Multi-kinase (including RET, MET, VEGFR) | ~8 | [6][7] |
| RXDX-105 | RET, TAM family kinases | ~25 | [3] |
| BLU-667 (Pralsetinib) | Selective RET inhibitor | ~5 | [3] |
Experimental Protocols
Cell Culture
Reagents and Materials:
-
This compound/ad cells (available from RIKEN Cell Bank, Cat. No. RBRC-RCB0440)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thaw a cryopreserved vial of this compound/ad cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by first washing with PBS, then incubating with 2-3 mL of 0.25% Trypsin-EDTA for 5-10 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for plating into new flasks at a 1:3 to 1:6 split ratio.
Proliferation Assay (MTT Assay)
Reagents and Materials:
-
This compound/ad cells
-
Complete growth medium
-
96-well plates
-
Drug of interest (e.g., RET inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 this compound/ad cells per well in a 96-well plate in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of the drug of interest in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for RET Signaling
Reagents and Materials:
-
This compound/ad cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RET, anti-phospho-RET (Tyr905), anti-AKT, anti-phospho-AKT (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Plate this compound/ad cells and treat with the drug of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Model
Reagents and Materials:
-
This compound/ad cells
-
Matrigel
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Protocol:
-
Harvest this compound/ad cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 10-14 days.
-
Measure tumor volume three times a week using calipers with the formula: Volume = (length x width^2) / 2.
-
Once tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment and control groups.
-
Administer the drug of interest and vehicle control according to the desired schedule (e.g., daily oral gavage).
-
Continue to monitor tumor growth and body weight.
-
Euthanize the mice when tumors reach the predetermined endpoint size or if signs of distress are observed, in accordance with institutional animal care and use committee guidelines.
-
Excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
CCDC6-RET Signaling Pathway
The CCDC6-RET fusion protein in this compound/ad cells leads to ligand-independent dimerization and constitutive activation of the RET kinase. This results in the phosphorylation of downstream signaling molecules, primarily through the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.
Caption: CCDC6-RET signaling cascade in this compound/ad cells.
Crosstalk with EGFR Signaling and Potential Resistance
Upregulation of EGFR signaling has been identified as a potential mechanism of resistance to RET inhibitors in RET-fusion positive lung cancer.[3] This crosstalk can lead to the reactivation of downstream pathways, bypassing the inhibition of RET.
Caption: EGFR signaling as a resistance mechanism to RET inhibition.
Experimental Workflow for Investigating Drug Resistance
A typical workflow to study acquired resistance in this compound/ad cells involves long-term exposure to a RET inhibitor to generate resistant clones, followed by molecular characterization to identify the resistance mechanisms.
Caption: Workflow for studying acquired drug resistance in this compound/ad.
Conclusion
The this compound/ad cell line is a robust and indispensable model for the study of RET-driven lung adenocarcinoma. Its well-defined genetic background and sensitivity to targeted inhibitors provide a powerful platform for basic research into the signaling pathways of this cancer subtype, as well as for the preclinical development and testing of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the effective use of the this compound/ad cell line in advancing lung cancer research.
References
- 1. EGFR mediates activation of RET in lung adenocarcinoma with neuroendocrine differentiation characterized by ASCL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RET fusions as primary oncogenic drivers and secondary acquired resistance to EGFR tyrosine kinase inhibitors in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
The Discovery and Development of LC-2 PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in cancer therapy due to its smooth protein surface and high affinity for GTP. However, the discovery of a covalent inhibitor, MRTX849, that targets a specific mutant, KRAS G12C, opened new avenues for therapeutic intervention. Building upon this, the development of Proteolysis Targeting Chimeras (PROTACs) has offered a novel strategy to eliminate oncogenic proteins. This technical guide provides an in-depth overview of the discovery and development of LC-2, a first-in-class PROTAC capable of inducing the degradation of endogenous KRAS G12C.[1][2] this compound leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the KRAS G12C oncoprotein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3][4][5][6]
Core Concepts: PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), in this case, KRAS G12C, while the other recruits an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[7]
dot
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. lifesensors.com [lifesensors.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Genetic and Molecular Landscape of LC-2/ad Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LC-2/ad cell line, derived from a patient with lung adenocarcinoma, is a critical in vitro model for studying a specific subset of non-small cell lung cancer (NSCLC). Its defining characteristic is the presence of a CCDC6-RET fusion gene, which drives oncogenesis and confers sensitivity to targeted therapies. This technical guide provides an in-depth overview of the genetic and molecular profile of this compound/ad cells, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing critical signaling pathways to support further research and drug development efforts.
Genetic and Molecular Profile
The this compound/ad cell line was established from the pleural effusion of a 51-year-old Japanese female with pulmonary adenocarcinoma.[1] These cells exhibit an epithelial morphology and are known to produce alpha 1-antitrypsin.[1] Genetically, this compound/ad is characterized by a stable microsatellite status (MSS) and a homozygous TP53 mutation (p.Ser241Cys).[2] However, the most significant genetic feature is the CCDC6-RET fusion gene, which results from a rearrangement between the CCDC6 gene on chromosome 10 and the RET proto-oncogene, also on chromosome 10.[2][3] This fusion leads to the constitutive activation of the RET tyrosine kinase, a key driver of oncogenic signaling in these cells.[3]
The CCDC6-RET Fusion Oncoprotein
The CCDC6-RET fusion protein is a constitutively active tyrosine kinase. The coiled-coil domain of CCDC6 mediates dimerization of the fusion protein, leading to ligand-independent autophosphorylation of the RET kinase domain. This perpetual activation drives downstream signaling pathways that promote cell proliferation, survival, and growth.
Key Signaling Pathways
The constitutively active CCDC6-RET fusion protein primarily signals through two major downstream pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.
Activation of these pathways is a hallmark of this compound/ad cells and a primary mechanism of their oncogenic phenotype.
Signaling Pathway of the CCDC6-RET Fusion Protein
References
Navigating the Autophagy Landscape: A Technical Guide to LC3 Homologs Across Species
For Immediate Release
[City, State] – October 29, 2025 – Researchers in cellular biology and drug development have a new comprehensive resource for understanding a pivotal protein in autophagy, Microtubule-associated protein 1A/1B-light chain 3 (MAP1LC3), commonly known as LC3. This in-depth technical guide details the LC3 protein and its key homologs across various model organisms, providing a critical comparative framework for research into autophagy-related diseases and therapeutics.
LC3 is a central player in the autophagy pathway, a cellular recycling process essential for homeostasis. Its lipidated form, LC3-II, is the most widely used marker for the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation. The study of LC3 and its orthologs in different species is fundamental to deciphering the conserved mechanisms of autophagy and its role in health and disease, including cancer and neurodegeneration.
This guide provides a detailed overview of the LC3 protein family, quantitative data on its homologs, complete experimental protocols for their study, and visual diagrams of the associated signaling pathways and workflows.
Core Concepts: The LC3/ATG8 Protein Family
In mammals, the yeast autophagy-related gene product, Atg8, has evolved into two main subfamilies of homologs: the MAP1LC3s (including LC3A, LC3B, and LC3C) and the GABARAPs (including GABARAP, GABARAPL1, and GATE-16).[1] Upon the induction of autophagy, the cytosolic form of LC3 (LC3-I) is proteolytically cleaved by the cysteine protease Atg4 and then conjugated to the lipid phosphatidylethanolamine (PE).[1][2] This conversion results in the membrane-bound form, LC3-II, which is recruited to the burgeoning autophagosome membrane.[3][4] The transition from the higher apparent molecular weight LC3-I (16-18 kDa) to the faster-migrating, hydrophobic LC3-II (14-16 kDa) on an SDS-PAGE gel is a definitive indicator of autophagic activity.[1][3][5]
Quantitative Data: LC3B and Its Homologs in Key Model Organisms
The conservation of the autophagy machinery across eukaryotes allows for insights gained in model organisms to be applied to human biology. The following table summarizes key quantitative data for the human LC3B protein and its primary homologs in widely studied research organisms. Sequence identity percentages were calculated by performing a protein BLAST (Basic Local Alignment Search Tool) against the human MAP1LC3B protein (Accession: Q9GZQ8).
| Species | Common Name | Homolog | NCBI Gene ID | UniProt Accession | Protein Length (amino acids) | Molecular Weight (kDa, unprocessed) | Sequence Identity to Human MAP1LC3B (%) |
| Homo sapiens | Human | MAP1LC3B | [6](--INVALID-LINK--) | --INVALID-LINK-- | 125 | 14.7 | 100% |
| Saccharomyces cerevisiae | Baker's Yeast | Atg8 | [7](--INVALID-LINK--) | --INVALID-LINK-- | 117 | 13.6 | 35% |
| Drosophila melanogaster | Fruit Fly | Atg8a | (--INVALID-LINK--) | --INVALID-LINK-- | 121 | 14.0 | 74% |
| Caenorhabditis elegans | Roundworm | LGG-1 | (--INVALID-LINK--) | --INVALID-LINK-- | 123 | 14.1 | 68% |
| Arabidopsis thaliana | Thale Cress | ATG8A | (--INVALID-LINK--) | --INVALID-LINK-- | 120 | 13.9 | 63% |
Visualizing the Process: Signaling Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate the core autophagy signaling pathway and a standard experimental workflow for identifying LC3 homologs.
Caption: The core mammalian autophagy signaling pathway.
Caption: Experimental workflow for homolog identification.
Experimental Protocols
Accurate monitoring of autophagy relies on robust and reproducible experimental techniques. Below are detailed methodologies for the key experiments cited for the analysis of LC3 and its homologs.
Protocol 1: Western Blotting for LC3-I to LC3-II Conversion
This protocol is designed to detect and quantify the amount of LC3-II, which correlates with the number of autophagosomes.
1. Sample Preparation and Lysis:
-
Culture cells to approximately 70-80% confluency.
-
Induce autophagy using a known stimulus (e.g., starvation with EBSS) or drug treatment. Include a control group treated with an autophagy inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1 for the final 4-16 hours) to assess autophagic flux.
-
Harvest cells by scraping into ice-cold 1X PBS.
-
Lyse the cell pellet directly in 1X RIPA buffer or Laemmli sample buffer containing protease inhibitors.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity, then heat at 95°C for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto a 16% or 4-20% gradient polyacrylamide gel. A higher percentage gel is crucial for resolving the small difference between LC3-I and LC3-II.
-
Run the gel until the dye front is near the bottom. Be careful not to over-run the gel, as LC3 is a small protein.
-
Transfer proteins to a 0.2 µm PVDF membrane for 30-60 minutes.[1] The smaller pore size is recommended for better retention of small proteins.
-
Confirm transfer efficiency using Ponceau S staining.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]
-
Incubate the membrane with a primary antibody specific for LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each in TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a gel imager.[1] The LC3-I band will appear at 16-18 kDa, and the LC3-II band will appear lower, at 14-16 kDa.[5]
Protocol 2: Immunofluorescence for LC3 Puncta Visualization
This method allows for the direct visualization of autophagosome formation as distinct punctate structures within the cell.
1. Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with autophagy-inducing agents as described in the Western Blot protocol.
-
Wash the cells twice with 1X PBS.
2. Fixation and Permeabilization:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing the antibody to access intracellular antigens.
3. Staining:
-
Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 10% fetal bovine serum in PBS) for 1 hour at room temperature.
-
Dilute the primary LC3 antibody in the blocking buffer at the recommended concentration and apply it to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBS.
-
Apply a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS, protected from light.
4. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Seal the coverslips and allow the mounting medium to cure.
-
Acquire images using a suitable fluorescence or confocal microscope. Autophagosomes will appear as distinct, bright puncta in the cytoplasm, contrasting with the diffuse cytosolic staining of LC3-I in non-induced cells.
This guide serves as a foundational tool for researchers, providing the necessary data and methodologies to investigate the multifaceted roles of LC3 homologs in the critical cellular process of autophagy.
References
- 1. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. ubiquitin-like protein ATG8 [Saccharomyces cerevisiae S288C] - Protein - NCBI [ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. uniprot.org [uniprot.org]
Expression of Alpha-1-Antitrypsin in LC-2/ad Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression of alpha-1-antitrypsin (AAT) in the human lung adenocarcinoma cell line, LC-2/ad. While specific quantitative data and detailed experimental protocols for AAT expression in this particular cell line are limited in publicly available literature, this document synthesizes the existing knowledge and presents a framework for investigation. It includes foundational information on the this compound/ad cell line, generalized protocols for the quantification and visualization of AAT, and a discussion of potential regulatory signaling pathways.
Introduction to the this compound/ad Cell Line
The this compound/ad cell line is a valuable in vitro model for studying certain aspects of lung cancer. Established from the pleural effusion of a 51-year-old Japanese female with pulmonary adenocarcinoma, this cell line exhibits an epithelial morphology and is known to produce functionally active alpha-1-antitrypsin (AAT).[1][2][3]
Table 1: Characteristics of the this compound/ad Cell Line
| Characteristic | Description |
| Origin | Human Pleural Effusion (Lung Adenocarcinoma)[1][2][3] |
| Morphology | Epithelial[1][2][3] |
| Key Product | Alpha-1-Antitrypsin (AAT)[1][2][3][4] |
| Doubling Time | Approximately 58 hours[1][2] |
| Chromosome No. | Modal number of 53-56[1][2] |
| Immunocytochemistry | Positive for CEA and cytokeratin No. 18[1][2] |
Experimental Protocols for the Study of AAT in this compound/ad Cells
Cell Culture of this compound/ad
Standard cell culture techniques are applicable to the this compound/ad cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using a 0.05% Trypsin-EDTA solution.[1] A split ratio of 1:2 to 1:4 is recommended.[1]
For the collection of secreted AAT, cells can be cultured in serum-free medium to simplify downstream purification and analysis. The original study establishing the cell line utilized serum-free conditioned medium for the partial purification of AAT, though the exact formulation was not specified.[2]
Quantification of Secreted AAT by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of AAT in cell culture supernatants.
-
Materials:
-
Human Alpha-1-Antitrypsin ELISA Kit (commercially available from various suppliers)
-
Cell culture supernatant from this compound/ad cells
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for human AAT.
-
Block non-specific binding sites.
-
Add diluted cell culture supernatants and AAT standards to the wells.
-
Incubate to allow AAT to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate.
-
Measure the absorbance using a plate reader.
-
Calculate the AAT concentration in the samples by comparing their absorbance to the standard curve.
-
Visualization of Intracellular AAT by Western Blot
Western blotting can be used to detect the presence and relative abundance of AAT within this compound/ad cell lysates.
-
Materials:
-
This compound/ad cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against human AAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the this compound/ad cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against AAT.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. AAT is expected to appear as a band of approximately 52 kDa.[5]
-
Visualization of Intracellular AAT by Immunocytochemistry
Immunocytochemistry allows for the in-situ visualization of AAT within this compound/ad cells.
-
Materials:
-
This compound/ad cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against human AAT
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Fix the cells grown on coverslips.
-
Permeabilize the cell membranes to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against AAT.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Potential Signaling Pathways Regulating AAT Expression
The regulation of AAT expression in lung adenocarcinoma is complex and likely involves multiple signaling pathways. While specific pathways in this compound/ad cells have not been elucidated, research in other cancer models and inflammatory conditions provides some potential candidates.
The expression of the SERPINA1 gene, which encodes AAT, is known to be upregulated by pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). This regulation is often mediated through the activation of transcription factors like STAT3 and NF-κB.
In the context of cancer, pathways that are frequently dysregulated, such as the PI3K/Akt/mTOR pathway, have also been implicated in the regulation of proteins involved in cell survival and proliferation, and could potentially influence AAT expression.
Visualizations
The following diagrams illustrate a generalized experimental workflow for studying AAT expression and a potential signaling pathway that may regulate it.
References
- 1. This compound/ad. Culture Collections [culturecollections.org.uk]
- 2. Establishment and characterization of a human lung adenocarcinoma cell line (this compound/ad) producing alpha 1-antitrypsin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound/ad - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Identification of α1-Antitrypsin as a Potential Candidate for Internal Control for Human Synovial Fluid in Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of LC-2 KRAS Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in particular, has been a focus of intense drug discovery efforts. LC-2 is a potent, selective, and first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the KRAS G12C mutant protein.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound to aid researchers in studying its effects on cancer cells harboring the KRAS G12C mutation.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the KRAS G12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] The "warhead" of this compound covalently binds to the mutant cysteine-12 residue of KRAS G12C, while the other end of the molecule recruits the VHL E3 ligase. This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. The degradation of KRAS G12C leads to the suppression of downstream signaling pathways, primarily the MAPK pathway, which is crucial for cancer cell proliferation and survival.[1][2][3]
Caption: Mechanism of action of this compound KRAS G12C degrader.
Data Presentation
The following table summarizes the in vitro activity of this compound in various KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | KRAS G12C Status | DC50 (µM) | Dmax (%) | Reference |
| NCI-H2030 | Non-Small Cell Lung Cancer | Homozygous | 0.59 | ~75% | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.32 - 0.76 | >75% | [2][4] |
| SW1573 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | ~90% | [2] |
| NCI-H23 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | >50% | [2] |
| NCI-H358 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | ~50% | [2][4] |
DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation observed.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the activity of the this compound KRAS degrader.
Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: Western Blot for KRAS G12C Degradation
This protocol is designed to assess the degradation of KRAS G12C protein in cancer cells following treatment with this compound.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H2030)
-
Complete cell culture medium
-
This compound KRAS degrader
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-p-ERK (T202/Y204), anti-ERK, anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., LI-COR Odyssey Fc Imaging System)
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and transfer the lysates to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-KRAS) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using software such as ImageJ or LI-COR Image Studio Lite.[2] Normalize the KRAS protein levels to the loading control (α-Tubulin).
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
This compound KRAS degrader
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Downstream Signaling Pathway Analysis
The degradation of KRAS G12C by this compound is expected to inhibit downstream signaling pathways, most notably the MAPK pathway. This can be assessed by examining the phosphorylation status of key pathway components.
Caption: Simplified KRAS downstream signaling pathway and the point of intervention by this compound.
To analyze the effect of this compound on this pathway, perform a western blot as described in Protocol 1 , but in addition to the anti-KRAS antibody, use antibodies that detect the phosphorylated (active) forms of key downstream proteins, such as p-ERK (T202/Y204). A decrease in the levels of p-ERK following this compound treatment would indicate successful inhibition of the MAPK pathway.[1] It is also recommended to probe for total ERK to ensure that the observed decrease in p-ERK is not due to a decrease in the total amount of ERK protein.
Troubleshooting
-
No or low KRAS G12C degradation:
-
Confirm the presence of the KRAS G12C mutation in the cell line used.
-
Ensure the this compound is properly dissolved and used at an appropriate concentration range.
-
Check the activity of the proteasome in your cells. A proteasome inhibitor (e.g., MG132) can be used as a control to confirm that the degradation is proteasome-dependent.
-
-
High background in Western Blot:
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
Increase the number and duration of washes.
-
-
Variable cell viability results:
-
Ensure consistent cell seeding density.
-
Check for and prevent edge effects in the 96-well plate by not using the outer wells or by filling them with a medium.
-
Ensure complete mixing after the addition of the viability reagent.
-
By following these detailed protocols and application notes, researchers can effectively utilize the this compound KRAS degrader as a tool to study the role of KRAS G12C in cancer and to explore its potential as a therapeutic agent.
References
Methods for Studying LC3-II Protein Localization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the membranes of autophagosomes.[1][2][3][4] This relocalization of LC3-II to punctate structures within the cell is a hallmark of autophagy and its visualization and quantification are central to studying this process.[5][6]
These application notes provide detailed protocols for the most common methods used to study LC3-II protein localization: immunofluorescence (IF), immunohistochemistry (IHC), and live-cell imaging of fluorescently-tagged LC3.
Autophagy Signaling Pathway and LC3 Lipidation
The formation of autophagosomes and the subsequent recruitment of LC3-II are tightly regulated processes. The kinase mTOR is a critical regulator, with its activation suppressing autophagy.[7] Downstream of mTOR, the ULK1/2 complex and the class III PI3K complex are essential for the initiation of the autophagosome.[7] The conversion of LC3-I to LC3-II involves a series of ubiquitin-like conjugation events, ultimately leading to the attachment of phosphatidylethanolamine (PE) to LC3-I.[1][7] This lipidated form, LC3-II, is then inserted into the elongating autophagosome membrane.[1]
Caption: Autophagy signaling cascade leading to LC3 lipidation and autophagosome formation.
I. Immunofluorescence (IF) for LC3-II
Immunofluorescence allows for the visualization of endogenous LC3-II puncta in cultured cells.
Experimental Workflow
References
- 1. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. The Role of LC3 within the Autophagic Pathway | Antibody News: Novus Biologicals [novusbio.com]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell imaging of LC3 dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Transfecting LC-2/ad Cells with Plasmid DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The LC-2/ad cell line, derived from a human lung adenocarcinoma, is a valuable in vitro model for studying lung cancer biology. A key characteristic of these cells is the presence of the CCDC6-RET fusion gene, which drives oncogenic signaling and makes this cell line particularly relevant for research into targeted therapies. The introduction of plasmid DNA into this compound/ad cells is a fundamental technique to study gene function, elucidate signaling pathways, and screen potential therapeutic agents.
These application notes provide a detailed protocol for the transfection of plasmid DNA into this compound/ad cells using lipid-based transfection reagents, along with methods for post-transfection analysis. While specific quantitative data for this compound/ad transfection is not widely available in the literature, this document provides representative data from other lung cancer cell lines to serve as a benchmark for optimization.
Data Presentation
Table 1: Optimization of Transfection Conditions (Example Data)
The following table, based on studies of the Mehr-80 lung cancer cell line, illustrates the kind of data that should be generated when optimizing transfection conditions for this compound/ad cells. It is crucial to perform a similar optimization for this compound/ad to determine the ideal parameters.
| Transfection Method | Plasmid DNA (µg) | Transfection Reagent (µl) | Incubation Time (hr) | Transfection Efficiency (%) | Cell Viability (%) |
| Lipofection | 1 | 4 | 6 | 40.1 ± 1.4 | >90% |
| Electroporation | 10 | N/A | N/A | 34.2 ± 2.2 | ~70% |
| Calcium Phosphate | 10 | N/A | 4 | 8.4 ± 1.6 | ~85% |
| DEAE-Dextran | 2 | 20 µg/ml | 2 | 8.2 ± 0.9 | ~60% |
Data adapted from a study on Mehr-80 lung cancer cells and should be considered as a reference for optimization in this compound/ad cells.
Table 2: Recommended Starting Conditions for Lipofectamine 3000 Transfection in a 24-Well Plate
This table provides a starting point for transfecting this compound/ad cells based on protocols optimized for other adherent lung cancer cell lines.
| Component | Amount per Well |
| Plasmid DNA | 500 ng |
| P3000™ Reagent | 1.0 µL |
| Opti-MEM™ I Medium (for DNA) | 25 µL |
| Lipofectamine® 3000 Reagent | 1.5 µL |
| Opti-MEM™ I Medium (for Lipofectamine® 3000) | 25 µL |
Experimental Protocols
Cell Culture and Maintenance of this compound/ad Cells
Materials:
-
This compound/ad cells
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture this compound/ad cells in a humidified incubator at 37°C with 5% CO₂.
-
Maintain the cells in T-75 flasks, passaging them every 5-7 days or when they reach 70-80% confluency. The doubling time for this cell line is approximately 58 hours.
-
To passage, aspirate the culture medium, wash the cells with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:2 to 1:4.
Plasmid DNA Transfection using Lipofectamine® 3000
This protocol is adapted from optimized protocols for other adherent lung cancer cell lines and should be further optimized for this compound/ad cells. The following volumes are for a single well of a 24-well plate.
Materials:
-
This compound/ad cells (70-90% confluent)
-
High-purity plasmid DNA (e.g., expressing a gene of interest or a reporter like GFP)
-
Lipofectamine® 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
24-well cell culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed this compound/ad cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 1 x 10⁵ cells/well).
-
DNA-Lipid Complex Formation:
-
In a sterile tube, dilute 500 ng of plasmid DNA and 1.0 µL of P3000™ Reagent in 25 µL of Opti-MEM™ I Medium. Mix gently.
-
In a separate sterile tube, dilute 1.5 µL of Lipofectamine® 3000 Reagent in 25 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA with the diluted Lipofectamine® 3000 Reagent. The total volume should be 50 µL.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Add the 50 µL of DNA-lipid complex dropwise to the well containing the this compound/ad cells and medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream analysis. It is not necessary to change the medium after adding the transfection complexes.
Post-Transfection Analysis
A. Assessment of Transfection Efficiency (using a GFP reporter plasmid)
-
Fluorescence Microscopy: 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to qualitatively assess the percentage of GFP-positive cells.
-
Flow Cytometry: For a quantitative analysis, trypsinize the cells and resuspend them in PBS. Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-expressing cells.
B. Cell Viability Assay (e.g., MTT Assay)
-
48 hours post-transfection, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate (cells can be transferred from the 24-well plate).
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untransfected control cells.
C. Analysis of Gene Expression (qRT-PCR)
-
RNA Extraction: 48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
D. Analysis of Protein Expression (Western Blot)
-
Protein Extraction: 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: CCDC6-RET fusion protein signaling pathways.
Application Notes and Protocols for LC-2 PROTAC Dose-Response Curve Experiment
These application notes provide a detailed protocol for determining the dose-response curve of the LC-2 PROTAC, a molecule designed to induce the degradation of mutant KRAS G12C protein. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted protein degradation research.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. This compound is a first-in-class PROTAC that targets the oncogenic KRAS G12C mutant protein for degradation.[1][2] It achieves this by simultaneously binding to KRAS G12C and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12C.[1][2][3][4] This targeted degradation results in the suppression of downstream MAPK signaling pathways, which are critical for cancer cell proliferation and survival.[1][2][3]
Determining the dose-response curve is a critical step in characterizing the efficacy of a PROTAC like this compound. This experiment allows for the quantification of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), providing valuable insights into the potency and efficacy of the degrader.
Key Performance Parameters of this compound PROTAC
The following table summarizes the key performance parameters of this compound as reported in various KRAS G12C mutant cancer cell lines.
| Parameter | Value | Cell Lines | Reference |
| DC50 | 0.25 - 0.76 µM | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | [1][2][3][4][5] |
| Dmax | ~80% | NCI-H2030 | [1] |
| Time to Max Degradation | 24 hours | MIA PaCa-2, NCI-H23, SW1573 | [3][5] |
Signaling Pathway of this compound PROTAC Action
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of KRAS G12C and the subsequent inhibition of the MAPK/ERK signaling pathway.
Caption: this compound PROTAC mechanism of action and downstream signaling.
Experimental Workflow for this compound Dose-Response Analysis
The following diagram outlines the key steps for conducting a dose-response experiment with this compound PROTAC.
Caption: Experimental workflow for a PROTAC dose-response curve.
Detailed Experimental Protocol: this compound Dose-Response Analysis by Western Blot
This protocol provides a step-by-step guide for determining the dose-dependent degradation of KRAS G12C in cancer cells treated with this compound.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H2030, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-KRAS G12C antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding:
-
Seed KRAS G12C mutant cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range to start with is 0.01 µM to 10 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 24 hours at 37°C.
-
-
Cell Lysis:
-
After the 24-hour incubation, place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary loading control antibody (e.g., anti-GAPDH or anti-β-actin) following the same procedure.
-
Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for KRAS G12C and the loading control using densitometry software.
-
Normalize the KRAS G12C band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of KRAS G12C degradation for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the DC50 and Dmax values from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Representative Dose-Response Data
The following table provides a representative example of data that could be obtained from an this compound dose-response experiment in a KRAS G12C mutant cell line.
| This compound Concentration (µM) | Normalized KRAS G12C Level (Relative to Vehicle) | % KRAS G12C Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 0.01 | 0.95 | 5% |
| 0.05 | 0.85 | 15% |
| 0.1 | 0.70 | 30% |
| 0.5 | 0.45 | 55% |
| 1.0 | 0.30 | 70% |
| 2.5 | 0.22 | 78% |
| 5.0 | 0.20 | 80% |
| 10.0 | 0.25 | 75% (Hook effect may be observed) |
References
Application Notes and Protocols for Immunoprecipitation of LC3-II Protein from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the successful immunoprecipitation (IP) of microtubule-associated protein 1 light chain 3-II (LC3-II) from cell lysates. LC3-II is a key marker for autophagy, a cellular process of degradation and recycling of cellular components. The conversion of the cytosolic form, LC3-I, to the lipidated, autophagosome-associated form, LC3-II, is a hallmark of autophagic activity.[1] Therefore, the ability to specifically isolate LC3-II and its interacting partners is crucial for studying the molecular mechanisms of autophagy and for the development of therapeutics targeting this pathway.
Introduction to LC3-II and Autophagy
Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation. This process is essential for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome to form an autolysosome, where the contents are degraded.[1][2]
A central event in autophagosome formation is the conjugation of phosphatidylethanolamine (PE) to the cytosolic protein LC3-I, forming LC3-II.[3] This lipidation allows LC3-II to be recruited to the autophagosomal membrane.[1][3] Therefore, the amount of LC3-II is correlated with the number of autophagosomes, making it a reliable marker for monitoring autophagy.[4][5] Immunoprecipitation of LC3-II allows for the identification of proteins that interact with LC3-II on the autophagosome, providing insights into cargo recognition and autophagosome maturation.
Signaling Pathway of Autophagy
The induction of autophagy is tightly regulated by a complex signaling network. The ULK1 complex acts as a key initiator, integrating signals from nutrient-sensing pathways such as mTOR and AMPK.[3][6] Downstream of the ULK1 complex, the class III PI3K (PI3KC3) complex generates phosphatidylinositol 3-phosphate (PI3P), which is essential for the recruitment of autophagy-related (Atg) proteins to the phagophore, the precursor to the autophagosome.[3][6] Two ubiquitin-like conjugation systems are then activated: the Atg12-Atg5-Atg16L1 complex and the LC3 conjugation system. The Atg12-Atg5-Atg16L1 complex facilitates the lipidation of LC3-I to LC3-II, which is mediated by Atg7 (E1-like enzyme) and Atg3 (E2-like enzyme).[2][3] LC3-II is then incorporated into the expanding phagophore membrane.
Caption: Autophagy signaling pathway leading to LC3-II formation.
Experimental Protocols
A. Cell Lysis for Immunoprecipitation
The choice of lysis buffer is critical for preserving protein-protein interactions. A non-denaturing lysis buffer is recommended for co-immunoprecipitation experiments.
Recommended Lysis Buffer (Non-denaturing):
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| EDTA | 1 mM | 100 µL of 0.5M stock |
| NP-40 or Triton X-100 | 1% (v/v) | 0.5 mL |
| Protease Inhibitor Cocktail | 1X | 500 µL of 100X stock |
| Phosphatase Inhibitor Cocktail | 1X | 500 µL of 100X stock |
| Deionized Water | - | to 50 mL |
Protocol:
-
Culture and treat cells as required to induce autophagy.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
B. Immunoprecipitation of LC3-II
This protocol describes the immunoprecipitation of LC3-II using Protein A/G magnetic beads.
Materials:
-
Cleared cell lysate
-
Anti-LC3B antibody (validated for IP)
-
Protein A/G magnetic beads
-
Wash Buffer (same as lysis buffer but with 0.1% detergent)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Magnetic rack
Protocol:
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of equilibrated Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the recommended amount of anti-LC3B antibody (typically 1-5 µg per 1 mg of lysate).
-
Incubate on a rotator overnight at 4°C to allow for antibody-antigen complex formation.
-
Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then separate the beads using the magnetic rack before discarding the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for subsequent SDS-PAGE analysis.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
C. Western Blot Analysis of Immunoprecipitated LC3-II
Following immunoprecipitation, Western blotting is used to detect the presence of LC3-II and any co-immunoprecipitated proteins.
Protocol:
-
SDS-PAGE:
-
Load the eluted samples onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).[7]
-
Include a lane with the input lysate (20-30 µg) as a positive control.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane (0.2 µm pore size is recommended for small proteins like LC3).
-
Perform the transfer according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-LC3B) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an appropriate imaging system.
-
Experimental Workflow Diagram
Caption: Workflow for LC3-II immunoprecipitation.
Data Presentation and Interpretation
Quantitative analysis of LC3-II levels is essential for assessing autophagic flux. This is often done by comparing the band intensity of LC3-II relative to a loading control in the input lysate. For co-immunoprecipitation experiments, the amount of a co-precipitated protein can be quantified relative to the amount of immunoprecipitated LC3-II.
Table 1: Example of Quantitative Data from LC3-II Western Blot
| Treatment | LC3-II / β-actin (Input) | Co-precipitated Protein X / IP-LC3-II |
| Control | 1.0 | 1.0 |
| Autophagy Inducer | 3.5[8] | 2.8 |
| Autophagy Inhibitor | 0.8 | 0.9 |
Note: The values in this table are for illustrative purposes and will vary depending on the experimental conditions.
Troubleshooting
Table 2: Common Issues and Solutions in LC3-II Immunoprecipitation
| Issue | Possible Cause | Solution |
| No or low yield of LC3-II | Inefficient cell lysis | Ensure the lysis buffer is appropriate and sonicate the lysate to shear DNA.[9] |
| Antibody not suitable for IP | Use an antibody that has been validated for immunoprecipitation.[10] | |
| Low abundance of LC3-II | Treat cells with an autophagy inducer or a lysosomal inhibitor (e.g., chloroquine) to allow LC3-II to accumulate.[11] | |
| High background | Non-specific binding of proteins to beads | Pre-clear the lysate with Protein A/G beads before adding the primary antibody.[12] |
| Insufficient washing | Increase the number of washes or the stringency of the wash buffer.[12] | |
| Co-elution of antibody heavy and light chains | Elution with sample buffer | Use a crosslinking agent to covalently attach the antibody to the beads, or use an elution buffer with a low pH followed by neutralization. |
| Difficulty resolving LC3-I and LC3-II | Inappropriate gel percentage | Use a higher percentage polyacrylamide gel (12-15%) or a gradient gel. |
By following these detailed protocols and considering the troubleshooting suggestions, researchers can successfully immunoprecipitate LC3-II and gain valuable insights into the regulation and execution of autophagy.
References
- 1. Role of LC3 within the Autophagic Pathway (LC3-I and LC3-II) | Bio-Techne [bio-techne.com]
- 2. Autophagy Interactive Pathway: R&D Systems [rndsystems.com]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. abbexa.com [abbexa.com]
Measuring KRAS Degradation with LC-2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The development of targeted therapies against KRAS has been a long-standing challenge in oncology. The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough. Building on this, a new class of molecules known as Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising strategy to induce the degradation of oncogenic KRAS. LC-2 is a first-in-class PROTAC that has demonstrated the ability to induce the degradation of endogenous KRAS G12C.[1]
This compound is a heterobifunctional molecule that covalently binds to KRAS G12C using an MRTX849 warhead and simultaneously recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. This approach not only ablates the KRAS G12C protein but also leads to the suppression of downstream MAPK signaling.[1]
These application notes provide detailed protocols for measuring the in vitro efficacy of this compound in inducing the degradation of KRAS G12C in cancer cell lines. The included methodologies cover the quantification of KRAS G12C degradation, assessment of downstream signaling inhibition, and evaluation of the impact on cell viability.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in inducing KRAS G12C degradation across various cancer cell lines.
| Cell Line | Tissue of Origin | KRAS Mutation Status | DC50 (µM) | Dmax (%) | Reference |
| H358 | Lung | KRAS G12C (homozygous) | ~0.25 - 0.5 | ~75 - 90 | [2] |
| HCT116 | Colon | KRAS G13D (heterozygous) | Not specified | Not specified | This compound is specific for KRAS G12C |
| SW1573 | Lung | KRAS G12C (heterozygous) | ~0.5 - 0.76 | ~75 - 90 | [2] |
| MIA PaCa-2 | Pancreas | KRAS G12C (homozygous) | ~0.25 - 0.76 | ~75 - 90 | [2][3] |
| A549 | Lung | KRAS G12S (heterozygous) | Not specified | Not specified | This compound is specific for KRAS G12C |
Table 1: In Vitro Degradation Efficacy of this compound in KRAS G12C Mutant Cancer Cell Lines. DC50 represents the concentration of this compound required to induce 50% degradation of KRAS G12C. Dmax represents the maximum percentage of KRAS G12C degradation observed. Data is compiled from publicly available research.[2]
Experimental Protocols
Western Blotting for KRAS G12C Degradation and Downstream Signaling
This protocol details the procedure for quantifying the degradation of KRAS G12C and assessing the phosphorylation of its downstream effector, ERK.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., H358, SW1573, MIA PaCa-2)
-
This compound compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-KRAS G12C specific antibody
-
Anti-pan-KRAS antibody
-
Anti-phospho-ERK1/2 (p-ERK) antibody
-
Anti-total-ERK1/2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1, 2.5, 5 µM) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the KRAS and p-ERK band intensities to the loading control (GAPDH or β-actin) and total ERK, respectively.
-
Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound-induced KRAS G12C degradation on cell viability.
Materials:
-
KRAS G12C mutant cancer cell lines
-
This compound compound
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: KRAS signaling and this compound induced degradation pathway.
Caption: Experimental workflow for measuring KRAS degradation.
References
Generating LC-2 Knockout and Knockdown Cell Lines: Application Notes and Protocols
A Note on Terminology: The term "LC-2" is not an officially recognized gene symbol in human or mouse genomes. It is likely a colloquial or typographical error for the LC3 protein family, which are central to the process of autophagy. The official gene symbols for the three main mammalian LC3 paralogs are MAP1LC3A (encoding LC3A), MAP1LC3B (encoding LC3B), and MAP1LC3C (encoding LC3C). These proteins are essential for the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation. This document will provide detailed protocols for generating knockout and knockdown cell lines for these key autophagy-related genes.
These application notes and protocols are intended for researchers, scientists, and drug development professionals familiar with standard cell culture and molecular biology techniques.
I. Generation of MAP1LC3 Knockout Cell Lines using CRISPR-Cas9
The CRISPR-Cas9 system is a powerful tool for generating complete gene knockouts by introducing targeted double-strand breaks in the genomic DNA, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a non-functional protein.
Experimental Workflow for CRISPR-Cas9 Mediated Knockout
Workflow for generating knockout cell lines using CRISPR-Cas9.
Protocol: CRISPR-Cas9 Mediated Knockout of MAP1LC3B
This protocol provides a general framework for knocking out the MAP1LC3B gene. It can be adapted for MAP1LC3A and MAP1LC3C.
1. sgRNA Design and Synthesis:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the MAP1LC3B gene to increase the likelihood of generating a null allele. Online design tools such as Benchling or CHOPCHOP are recommended.
-
Synthesize or clone the designed sgRNAs into an appropriate expression vector, which may also co-express Cas9 and a selection marker (e.g., puromycin resistance or a fluorescent protein).
2. Delivery of CRISPR-Cas9 Components into Target Cells:
-
Cell Seeding: The day before transfection, seed the target cells (e.g., HEK293T, HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For plasmid-based delivery, transfect the cells with the sgRNA/Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Alternatively, deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex via electroporation or lipid-based transfection for improved efficiency and reduced off-target effects.
-
3. Selection and Clonal Isolation:
-
Antibiotic Selection (if applicable): 48 hours post-transfection, if using a plasmid with a resistance marker, apply the appropriate antibiotic selection (e.g., puromycin at 1-10 µg/mL, concentration to be determined by a kill curve for the specific cell line).
-
Single-Cell Cloning: After selection (or 48-72 hours post-transfection for RNP delivery), dilute the cell suspension to a concentration of approximately 10 cells/mL and seed 100 µL per well in multiple 96-well plates. This limiting dilution approach aims to isolate single cells.
-
Colony Expansion: Monitor the plates for the growth of single colonies. Once colonies are visible, expand them into larger culture vessels.
4. Validation of Knockout Clones:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR to amplify the region of the MAP1LC3B gene targeted by the sgRNA.
-
Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot Analysis: Perform Western blotting to confirm the absence of the MAP1LC3B protein. This is a critical step to ensure a functional knockout.
-
Functional Assays: Functionally validate the knockout by assessing autophagy flux, for example, by monitoring the accumulation of an autophagy substrate like p62/SQSTM1.
Quantitative Data: CRISPR-Cas9 Knockout Efficiency
| Target Gene | Cell Line | Method | Knockout Efficiency (%) | Reference |
| MAP1LC3B | 293FT | CRISPR/Cas9 with GFP knock-in | Not explicitly quantified, but successful generation of knock-in clones reported. | |
| General | E. coli | CRISPR/Cas9 | Not explicitly quantified, but successful generation of knockout strains reported. | [1] |
| General | Mammalian Cells | CRISPR/Cas9 | Not explicitly quantified, but successful generation of knockout cell lines reported. | [2] |
II. Generation of MAP1LC3 Knockdown Cell Lines
Gene knockdown, which reduces the expression of a target gene at the mRNA level, can be achieved transiently using small interfering RNAs (siRNAs) or stably using short hairpin RNAs (shRNAs).
Experimental Workflow for RNAi-Mediated Knockdown
Workflow for generating knockdown cell lines using RNAi.
Protocol: siRNA-Mediated Transient Knockdown of MAP1LC3A
1. siRNA Design and Preparation:
-
Design or purchase at least two validated siRNAs targeting the MAP1LC3A mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Resuspend the lyophilized siRNAs in RNase-free water or buffer to a stock concentration of 20 µM.
2. Transfection of siRNA:
-
Cell Seeding: The day before transfection, seed cells to be 50-60% confluent at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
3. Validation of Knockdown:
-
RNA Extraction and qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to determine the reduction in MAP1LC3A mRNA levels compared to the scrambled siRNA control.
-
Protein Extraction and Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess the reduction in LC3A protein levels.
Protocol: shRNA-Mediated Stable Knockdown of MAP1LC3C
1. shRNA Design and Vector Construction:
-
Design or obtain at least two shRNA sequences targeting the MAP1LC3C mRNA. These are typically cloned into a lentiviral or retroviral vector that also contains a selectable marker.
2. Lentivirus Production and Transduction:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and the necessary packaging plasmids.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cells with the lentiviral particles in the presence of polybrene (4-8 µg/mL).
3. Selection and Validation of Stable Cell Lines:
-
Antibiotic Selection: 48 hours post-transduction, apply the appropriate antibiotic selection to eliminate non-transduced cells.
-
Validation: Once a stable polyclonal population is established, validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. For a more homogenous population, single-cell cloning can be performed.
Quantitative Data: RNAi Knockdown Efficiency
| Target Gene | Cell Line | Method | Knockdown Efficiency (%) | Reference |
| PKD2/3 | HEK293T | shRNA | >70% (mRNA) | [3] |
| PKCθ/ε | HeLa | shRNA | Visually significant reduction (protein) | [3] |
| FIP200 | Caki-1 | shRNA | Visually significant reduction (protein) | [4] |
| ATG13 | Caki-1 | shRNA | Visually significant reduction (protein) | [4] |
| ULK3 | Caki-1 | shRNA | Visually significant reduction (protein) | [4] |
| General | - | siRNA | Up to 90% (mRNA) | [5] |
Note: The provided data illustrates typical knockdown efficiencies for various genes using shRNA and siRNA. Specific efficiencies for MAP1LC3 paralogs will depend on the sequence design and experimental conditions.
III. Signaling Pathway Involving LC3 Proteins
The LC3 proteins are integral to the autophagy pathway. Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II. LC3-II is then recruited to the autophagosomal membrane, where it plays a role in cargo recognition and the closure of the autophagosome.
Autophagy Signaling Pathway
Simplified signaling pathway of autophagy highlighting the role of LC3.
References
Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The LC-2/ad cell line, derived from a human lung adenocarcinoma, represents a critical in vitro model for the study of non-small cell lung cancer (NSCLC), particularly tumors harboring a CCDC6-RET gene fusion. This genetic rearrangement results in the constitutive activation of the RET receptor tyrosine kinase, a key driver of oncogenesis in a subset of NSCLC patients. Consequently, this compound/ad cells are an invaluable tool for the screening and characterization of anti-cancer agents, especially those targeting the RET signaling pathway. These application notes provide detailed protocols for utilizing the this compound/ad cell line in anti-cancer drug screening campaigns.
Cell Line Characteristics
| Characteristic | Description |
| Origin | Human Lung Adenocarcinoma (Pleural Effusion) |
| Morphology | Epithelial-like, adherent |
| Key Genetic Feature | CCDC6-RET fusion protein |
| Doubling Time | Approximately 58 hours |
| Culture Medium | RPMI 1640:HAMS F12 (1:1) + 2mM Glutamine + 10% Fetal Bovine Serum (FBS) |
| Culture Conditions | 37°C, 5% CO₂ |
Data Presentation: Efficacy of Anti-Cancer Drugs on this compound/ad Cells
The following tables summarize the quantitative data on the efficacy of various anti-cancer drugs against the this compound/ad cell line.
| Drug | Target(s) | IC50 (nM) | Reference |
| Ponatinib | Multi-kinase (including RET) | 25 | [1] |
| Trametinib | MEK Inhibitor | 15 (in combination) | [2] |
| Omipalisib | PI3K/mTOR Inhibitor | 20 (in combination) | [2] |
Note: IC50 values can vary between studies depending on the assay conditions (e.g., incubation time, cell density).
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
This compound/ad cells
-
RPMI 1640 medium
-
Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well tissue culture plates
Protocol:
-
Prepare complete growth medium: RPMI 1640 and Ham's F-12 (1:1 ratio) supplemented with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
-
Culture this compound/ad cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates at the desired density.
Cell Viability (MTT) Assay
Materials:
-
This compound/ad cells
-
Complete growth medium
-
96-well tissue culture plates
-
Anti-cancer drugs of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed this compound/ad cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the anti-cancer drugs in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
This compound/ad cells
-
6-well tissue culture plates
-
Anti-cancer drugs of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed this compound/ad cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of anti-cancer drugs for 24-48 hours.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Studies have shown that treatment of this compound/ad cells with RET inhibitors such as cabozantinib, vandetanib, and RXDX-105 leads to a dose-dependent activation of caspase 3/7, indicating the induction of apoptosis.[3]
Cell Cycle Analysis
Materials:
-
This compound/ad cells
-
6-well tissue culture plates
-
Anti-cancer drugs of interest
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed this compound/ad cells in 6-well plates and treat with anti-cancer drugs for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. Suppression of the CCDC6-RET fusion in this compound/ad cells has been shown to induce a G1 phase arrest in the cell cycle.[4]
Western Blot Analysis of Signaling Pathways
Materials:
-
This compound/ad cells
-
6-well tissue culture plates
-
Anti-cancer drugs of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed this compound/ad cells in 6-well plates and treat with RET inhibitors (e.g., ponatinib, vandetanib, cabozantinib) for the desired time points (e.g., 2-4 hours).[1]
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Treatment of this compound/ad cells with ponatinib has been demonstrated to decrease the phosphorylation of RET, AKT, and ERK1/2.[1]
Visualizations
Caption: CCDC6-RET signaling pathway and points of inhibition.
Caption: General experimental workflow for drug screening.
References
- 1. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LC-2/ad cell line slow growth and troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the LC-2/ad human lung adenocarcinoma cell line.
Frequently Asked Questions (FAQs)
Q1: What are the basic characteristics of the this compound/ad cell line?
The this compound/ad cell line was established from the pleural effusion of a 51-year-old female with pulmonary adenocarcinoma. These cells exhibit an epithelial-like morphology and are known for their relatively slow growth, with a doubling time of approximately 58 hours.[1] A key genetic feature of this cell line is the presence of a CCDC6-RET gene fusion, which acts as a driver of its cancerous phenotype.[2]
Q2: What is the recommended culture medium for this compound/ad cells?
Two similar media formulations are recommended for the routine culture of this compound/ad cells:
-
A 1:1 mixture of Ham's F12 and RPMI-1640, supplemented with 25mM HEPES and 15% heat-inactivated Fetal Bovine Serum (FBS).
-
A mixture of 45% RPMI-1640 and 45% Ham's F12, supplemented with 10% FBS.
For optimal growth, it is crucial to maintain a pH of 7.4 and an atmosphere of 5% CO₂ at 37°C.
Q3: What is the recommended subculture routine and seeding density?
Due to their slow growth, this compound/ad cells typically take about 5 days to reach 70-80% confluency.[3] The recommended split ratio is between 1:2 and 1:4. A general seeding density of 2-5 x 10,000 cells/cm² is suggested.[3] For specific culture vessels, it is advisable to optimize the seeding density based on experimental needs.
Q4: How can I authenticate my this compound/ad cell line?
Cell line authentication is critical to ensure the validity of your research. Short Tandem Repeat (STR) profiling is the standard method for authenticating human cell lines. The STR profile for the this compound/ad cell line is available from sources such as the Cellosaurus database.[2] It is recommended to compare the STR profile of your working cell bank to the reference profile.
Troubleshooting Guide: Slow Growth of this compound/ad Cells
Slow growth is a common issue encountered when culturing the this compound/ad cell line. This guide provides a systematic approach to identify and resolve the potential causes.
Problem: Cells are growing much slower than the expected 58-hour doubling time.
Below is a troubleshooting workflow to address this issue.
Caption: A logical workflow for troubleshooting slow this compound/ad cell growth.
Detailed Troubleshooting Steps
Verify Culture Conditions
Incorrect incubator settings can significantly impact cell growth.
-
Temperature: Ensure the incubator is maintained at a stable 37°C.
-
CO₂ Levels: Confirm that the CO₂ concentration is consistently at 5%.
-
Humidity: Check that the water pan in the incubator is full to maintain high humidity and prevent evaporation of the culture medium.
Check Media Formulation and Serum Quality
The composition of the culture medium is critical for optimal cell proliferation.
-
Media Components: Double-check that the correct proportions of Ham's F12 and RPMI-1640 are used, and that HEPES buffer is included at the correct concentration.
-
Serum Concentration and Quality: Fetal Bovine Serum (FBS) is a key component for providing growth factors.
-
Concentration: While 10-15% FBS is recommended, lot-to-lot variability can affect cell growth. If slow growth persists, consider testing different lots of FBS or performing a serum titration to find the optimal concentration for your specific batch.
-
Heat Inactivation: Ensure that the FBS has been properly heat-inactivated to eliminate complement proteins that can be cytotoxic.
-
| Parameter | Recommendation | Potential Impact of Deviation |
| FBS Concentration | 10-15% | Lower concentrations may not provide sufficient growth factors, while excessively high concentrations can sometimes be inhibitory for certain cell lines. |
| FBS Quality | High-quality, tested for endotoxin | Poor quality serum can contain contaminants or have reduced levels of essential growth factors, leading to decreased proliferation. |
| Heat Inactivation | 56°C for 30 minutes | Incomplete or excessive heat inactivation can damage growth factors or fail to eliminate cytotoxic components. |
Test for Mycoplasma Contamination
Mycoplasma are a common and often undetected source of cell culture problems, including slow growth.
-
Symptoms: Besides reduced proliferation, signs of mycoplasma contamination can include changes in cell morphology, decreased transfection efficiency, and cellular aggregation.
-
Detection: It is crucial to regularly test your cell cultures for mycoplasma. Several methods are available:
-
PCR-based assays: Highly sensitive and specific.
-
DNA staining (e.g., DAPI or Hoechst): Can visualize mycoplasma DNA as small particles in the cytoplasm.
-
Microbiological culture: The gold standard, but it is a slower method.
-
-
Action: If your cultures test positive for mycoplasma, it is best to discard the contaminated cells and start with a fresh, uncontaminated stock. If the cells are irreplaceable, quarantine them and use a commercially available mycoplasma eradication treatment.
Assess for Cellular Senescence
Repeated passaging can lead to cellular senescence, a state of irreversible growth arrest.
-
Indicators: Senescent cells often exhibit distinct morphological changes, including becoming larger, flatter, and more irregular in shape.[4][5] A key biochemical marker is the expression of senescence-associated β-galactosidase (SA-β-gal).
-
Action: If you suspect senescence, it is recommended to use a lower passage number of the this compound/ad cell line from your cryopreserved stocks.
Optimize Seeding Density
An inappropriate seeding density can lead to a lag in growth or premature contact inhibition.
-
Too Low: If seeded too sparsely, single cells may not produce enough autocrine growth factors to stimulate their own proliferation, leading to a prolonged lag phase.
-
Too High: Seeding at too high a density will cause the cells to become confluent and contact-inhibited more quickly, giving the appearance of slow growth over time.
-
Optimization: If you are using a new type of culture vessel or have consistently slow growth, it is advisable to perform a seeding density optimization experiment.
| Culture Vessel | General Seeding Density Range (cells/well) |
| 96-well plate | 5,000 - 40,000 |
| 24-well plate | 50,000 - 200,000 |
| 6-well plate | 200,000 - 500,000 |
Note: These are general ranges and should be optimized for the specific growth characteristics of the this compound/ad cell line.
Experimental Protocols
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol allows for the detection of senescent cells in your this compound/ad culture.
-
Seed Cells: Plate this compound/ad cells in a 6-well plate and culture until they reach the desired confluency.
-
Wash: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix: Add 1 mL of fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) to each well and incubate for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with 1X PBS.
-
Stain: Add 1 mL of the SA-β-gal staining solution to each well. The staining solution typically contains X-gal, potassium ferrocyanide, potassium ferricyanide, and magnesium chloride at a pH of 6.0.
-
Incubate: Incubate the plate at 37°C without CO₂ for 12-24 hours. Protect the plate from light.
-
Visualize: Observe the cells under a light microscope. Senescent cells will appear blue.
Signaling Pathway
The CCDC6-RET fusion protein is a key driver of proliferation and survival in this compound/ad cells. The fusion results in the constitutive activation of the RET kinase domain, which in turn activates several downstream signaling pathways.
Caption: The CCDC6-RET fusion activates key pathways promoting cell growth and survival.
References
- 1. Establishment and characterization of a human lung adenocarcinoma cell line (this compound/ad) producing alpha 1-antitrypsin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line this compound/ad (CVCL_1373) [cellosaurus.org]
- 3. This compound/ad. Culture Collections [culturecollections.org.uk]
- 4. scribd.com [scribd.com]
- 5. licorbio.com [licorbio.com]
Technical Support Center: Optimizing LC-2 KRAS Degrader Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the LC-2 KRAS G12C degrader. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment time for achieving maximal KRAS G12C degradation with this compound?
A1: Maximal degradation of KRAS G12C is typically observed within 24 hours of this compound treatment in various cancer cell lines.[1][2][3][4] However, significant degradation can be seen as early as 4 to 8 hours.[1] The onset and peak of degradation can vary between cell lines. For example, in NCI-H2030 cells, maximal degradation is observed by 8 hours, while in SW1573 cells, it is observed at 12 hours.[1][2] It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, 48, 72 hours) to determine the optimal kinetics in your specific cell model.
Q2: How long is the degradation of KRAS G12C sustained after this compound treatment?
A2: this compound induces sustained degradation of KRAS G12C for up to 72 hours in several cell lines, including MIA PaCa-2 and SW1573.[1][2][3][4] In some cell lines, such as NCI-H23, a rebound of KRAS G12C levels may be observed by 72 hours, suggesting that the continued presence of a sufficient concentration of this compound is necessary to maintain maximal degradation in the face of new protein synthesis.[2]
Q3: What is the recommended concentration of this compound to use for initial experiments?
A3: A concentration of 2.5 µM this compound has been shown to induce maximal degradation in several cell lines within 24 hours.[1][2] However, the half-maximal degradation concentration (DC50) can range from 0.25 to 0.76 µM depending on the cell line.[3][5][6] It is advisable to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2.5, 5 µM) to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that this compound is engaging with KRAS G12C in my cells?
A4: Target engagement can be monitored by observing a molecular weight shift of the KRAS G12C protein on a Western blot. The covalent binding of this compound to KRAS G12C results in a higher molecular weight band.[1][2] An inactive epimer of this compound can be used as a negative control to distinguish between target engagement and degradation, as it will show the band shift without inducing degradation.[1][2]
Q5: What are the expected downstream effects of KRAS G12C degradation by this compound?
A5: Successful degradation of KRAS G12C leads to the suppression of downstream MAPK signaling.[1][3][6][7][8] This can be observed by a dose-dependent decrease in the phosphorylation of ERK (pERK).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal KRAS G12C degradation observed. | Inadequate treatment time. | Perform a time-course experiment (4-72 hours) to identify the optimal degradation window for your cell line.[1][2] |
| Suboptimal this compound concentration. | Conduct a dose-response experiment (0.1-5 µM) to determine the DC50 in your cell model.[3][5] | |
| Poor cell permeability of this compound. | Ensure proper solubilization of this compound. Consider using a different vehicle or permeabilization agent if necessary, though DMSO is standard. | |
| Issues with Western blot protocol. | Optimize your Western blot protocol. Ensure efficient protein transfer and use a validated anti-KRAS antibody. Run a positive control with a cell line known to be sensitive to this compound. | |
| High background or non-specific bands on Western blot. | Antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal dilution. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Inadequate washing. | Increase the number or duration of washes between antibody incubations. | |
| KRAS G12C protein levels rebound after initial degradation. | Insufficient concentration of this compound to counteract new protein synthesis. | Consider a higher initial dose of this compound or repeated dosing in longer-term experiments.[2] |
| Development of resistance. | Investigate potential resistance mechanisms, such as mutations in the KRAS protein or upregulation of bypass signaling pathways.[9] | |
| Variability in results between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. |
| Freeze-thaw cycles of this compound stock solution. | Aliquot the this compound stock solution upon receipt and avoid repeated freeze-thaw cycles.[3] |
Data Presentation
Table 1: Time-Dependent Degradation of KRAS G12C by this compound (2.5 µM)
| Cell Line | 6 hours | 24 hours | 48 hours | 72 hours |
| MIA PaCa-2 | Degradation observed | Maximal degradation | Sustained degradation | Sustained degradation |
| NCI-H23 | Degradation observed | Maximal degradation | Sustained degradation | Rebound observed |
| SW1573 | Degradation observed | Maximal degradation | Sustained degradation | Sustained degradation |
| NCI-H2030 | Degradation observed (Maximal at 8h) | Sustained degradation | Not Reported | Not Reported |
| Data compiled from multiple sources.[1][2] |
Table 2: Dose-Dependent Degradation (DC50) of KRAS G12C by this compound at 24 hours
| Cell Line | Genotype | DC50 (µM) |
| NCI-H2030 | Homozygous G12C | ~0.59 |
| MIA PaCa-2 | Homozygous G12C | ~0.32 |
| SW1573 | Homozygous G12C | ~0.76 |
| NCI-H23 | Heterozygous G12C | ~0.25 |
| NCI-H358 | Heterozygous G12C | >1 |
| Data compiled from multiple sources.[3][5][6][8] |
Experimental Protocols
Western Blot for KRAS G12C Degradation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-20% Tris-Glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against KRAS (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
Visualizations
Caption: Mechanism of action of this compound KRAS G12C degrader.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for suboptimal KRAS degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTACs | TargetMol [targetmol.com]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Antibody Selection for LC3 Western Blotting
This guide provides troubleshooting advice and frequently asked questions for researchers performing western blotting to detect the autophagy marker LC3.
Frequently Asked Questions (FAQs)
Q1: What is the difference between LC3-I and LC-II?
Microtubule-associated protein 1 light chain 3 (LC3) is synthesized as pro-LC3, which is then cleaved to become the cytosolic form, LC3-I.[1] During autophagy, LC3-I is conjugated to a lipid molecule, phosphatidylethanolamine (PE), to form LC3-II.[1] This lipidation allows LC3-II to be incorporated into the membranes of forming autophagosomes.[1] Therefore, the conversion of LC3-I to LC3-II is a hallmark of autophagic activity.
Q2: Why does LC3-II migrate faster than LC3-I on an SDS-PAGE gel?
Although LC3-II has a higher molecular weight due to the addition of PE, its hydrophobic nature causes it to migrate faster in an SDS-PAGE gel.[1] This results in LC3-II appearing as a lower band (14-16 kDa) compared to LC3-I (16-18 kDa).[1][2]
Q3: Is the LC3-II/LC3-I ratio a reliable measure of autophagy?
While historically used, relying solely on the LC3-II/LC3-I ratio can be misleading.[3] Several factors can influence this ratio, including differential antibody affinities for the two forms and the fact that LC3-II itself is degraded upon fusion of the autophagosome with the lysosome.[4] A consensus in the field suggests that comparing the total amount of LC3-II normalized to a loading control is a more reliable indicator, especially when measured as part of an autophagic flux assay.[3][4]
Q4: What is an autophagic flux assay and why is it important?
An autophagic flux assay measures the entire process of autophagy, from the formation of autophagosomes to their degradation by lysosomes.[5] A static measurement of LC3-II can be ambiguous; an accumulation could mean either an increase in autophagosome formation (increased autophagy) or a blockage in their degradation (decreased autophagy).[5] The flux assay resolves this by comparing LC3-II levels in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[5][6] An increase in LC3-II levels in the presence of the inhibitor indicates active autophagic flux.[7]
Q5: Which LC3 isoform (A, B, or C) should I target?
There are three main human LC3 isoforms: LC3A, LC3B, and LC3C.[8] LC3B is the most commonly studied and used as a marker for autophagy.[9] Studies have shown that these isoforms can have distinct subcellular localizations and may not always co-localize, suggesting they might be involved in forming different populations of autophagosomes.[10] For general autophagy studies, antibodies targeting LC3B are widely validated and accepted.[8]
Troubleshooting Guide
Q1: I don't see any LC3 bands on my western blot. What could be wrong?
-
Antibody Selection: Ensure your primary antibody is validated for western blotting and is known to detect the LC3 isoforms expressed in your model system.[11]
-
Protein Transfer: LC3 is a small protein (14-18 kDa). Ensure efficient transfer by using a 0.2 µm PVDF membrane and optimizing transfer conditions (e.g., wet transfer at 100V for 60 minutes).[2][12] Including 20% methanol in the transfer buffer can improve the binding of small proteins.[12]
-
Gel Percentage: Use a high-percentage polyacrylamide gel (15% or higher) or a gradient gel (e.g., 4-20%) to effectively separate the small LC3-I and LC3-II bands.[2][12] Be careful not to run the dye front off the bottom of the gel.[12]
-
Sample Lysis and Stability: LC3 proteins can be sensitive to degradation, especially through repeated freeze-thaw cycles. It is recommended to use fresh lysates.[2][12]
-
Positive Control: The expression level of LC3 can be low in some cell lines under basal conditions.[12] Treat cells with an autophagy inhibitor like Chloroquine (50 µM, overnight) or Bafilomycin A1 (100-400 nM, 4 hours) to cause an accumulation of LC3-II, which can serve as a positive control.[12][13]
Q2: I only see the LC3-I band, but no LC3-II, even after inducing autophagy.
-
Insufficient Induction: The autophagy stimulus may not be potent enough or the treatment duration could be too short. Optimize the concentration and incubation time of your autophagy inducer.
-
Rapid Flux: Autophagic flux might be very high, leading to rapid degradation of LC3-II. To confirm this, you must use a lysosomal inhibitor like Chloroquine or Bafilomycin A1. This will block degradation and allow LC3-II to accumulate if autophagy is indeed active.
-
Lysis Buffer: Ensure your lysis buffer is appropriate. Direct lysis in Laemmli sample buffer followed by sonication and boiling can be effective.[2]
Q3: I see a strong LC3-II band in my untreated control samples.
-
Basal Autophagy: High levels of basal autophagy can occur in some cell lines, particularly if they are under stress from culture conditions (e.g., nutrient depletion, high confluency).[12] Ensure consistent and optimal cell culture practices.
-
Antibody Specificity: Some antibodies may have stronger reactivity with the LC3-II form.[8][14] This is a known characteristic of many LC3 antibodies, particularly those recognizing N-terminal epitopes.[14]
Q4: The LC3-I and LC3-II bands are not well-resolved.
-
Gel Electrophoresis: To improve separation, use a higher percentage gel (e.g., 15-20%) or a gradient gel and run it for a longer duration at a lower voltage to prevent overheating.[2][12][15] Ensure the gel runs long enough for adequate separation but not so long that the small proteins run off.[12]
Data & Tables
Table 1: Characteristics of LC3-I and LC3-II in Western Blotting
| Feature | LC3-I | LC3-II |
| Form | Cytosolic, unconjugated | Membrane-bound, lipidated (PE-conjugated)[1] |
| Apparent MW | 16-18 kDa[1] | 14-16 kDa[1][2] |
| Mobility | Slower | Faster (due to hydrophobicity of PE)[1] |
| Indication | Precursor form | Associated with autophagosome formation[1] |
Table 2: Recommended Controls for LC3 Western Blotting
| Control Type | Agent | Typical Concentration & Time | Purpose |
| Positive Control | Chloroquine | 50 µM, overnight[8] | Inhibits autophagosome-lysosome fusion, causing LC3-II to accumulate.[16] |
| Positive Control | Bafilomycin A1 | 100-400 nM, 2-4 hours[12][13] | A V-ATPase inhibitor that prevents lysosomal acidification and degradation, leading to LC3-II accumulation.[16][17] |
| Negative Control | Atg5-/- or Atg7-/- MEFs | N/A | These cells have a deficient autophagy pathway and will not show LC3-I to LC3-II conversion.[6] |
| Loading Control | GAPDH, α-tubulin, or Actin | Standard protocols | Ensures equal protein loading across lanes for accurate quantification of LC3-II. |
Visual Guides & Workflows
LC3 Processing and Lipidation Pathway
Caption: The processing of pro-LC3 to LC3-I and its subsequent conjugation to PE to form LC3-II.
Experimental Workflow for Autophagic Flux Assay
Caption: Step-by-step workflow for assessing autophagic flux using LC3 western blotting.
Troubleshooting Decision Tree for LC3 Western Blotting
Caption: A decision tree to diagnose and solve common LC3 western blotting problems.
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Sample Preparation
-
Culture cells to approximately 70-80% confluency.
-
Apply experimental treatments (e.g., autophagy inducers and/or inhibitors). For a positive control, treat cells like HeLa or Neuro2A with 50 µM Chloroquine for 16-18 hours.
-
After treatment, wash the cells once with ice-cold 1X PBS.
-
Lyse the cells directly on the plate by adding 1X Laemmli sample buffer.[2]
-
Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.[2]
-
Boil the samples at 95°C for 5 minutes.[2]
-
Centrifuge at max speed for 5 minutes to pellet any insoluble debris.
-
Use the supernatant for western blotting. It is best to use fresh samples, as LC3 is sensitive to freeze-thaw cycles.[2][12]
Protocol 2: SDS-PAGE and Western Blotting for LC3
-
Load 20-40 µg of protein lysate per lane onto a high-percentage (e.g., 15%) or gradient (e.g., 4-20%) polyacrylamide gel.[2]
-
Perform electrophoresis until the dye front is about 1 cm from the bottom of the gel.[12]
-
Transfer the proteins to a 0.2 µm PVDF membrane. Use a wet transfer system for 60 minutes at 100V in a transfer buffer containing 20% methanol.[2][12]
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm transfer efficiency.[2]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a validated primary anti-LC3B antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Quantify the LC3-II band intensity using densitometry software and normalize to a loading control.[5]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 6. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. LC3B Antibody | Cell Signaling Technology [cellsignal.com]
- 9. LC3B Antibodies | Antibodies.com [antibodies.com]
- 10. Autophagosome Proteins LC3A, LC3B and LC3C Have Distinct Subcellular Distribution Kinetics and Expression in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Why can't I detect LC3-I? | Cell Signaling Technology [cellsignal.cn]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
dealing with contamination in LC-2/ad cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-2/ad human lung adenocarcinoma cell line.
Frequently Asked Questions (FAQs)
1. What are the basic characteristics of the this compound/ad cell line?
The this compound/ad cell line was established from the pleural effusion of a 51-year-old female with pulmonary adenocarcinoma. These cells are epithelial in appearance and grow adherently. They are known to produce alpha-1-antitrypsin. The doubling time for this cell line is approximately 58 hours.
2. What is the recommended culture medium for this compound/ad cells?
The recommended medium is a 1:1 mixture of RPMI 1640 and Ham's F12, supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.
3. What is the optimal seeding density and subculture routine for this compound/ad cells?
This compound/ad cells are relatively slow-growing. A recommended seeding density is 2-5 x 10,000 cells/cm². Cultures should be split 1:2 to 1:4 when they reach 70-80% confluency, typically every 5-7 days, using 0.05% Trypsin-EDTA.
4. Is there a maximum recommended passage number for the this compound/ad cell line?
While there is no definitive published maximum passage number for this compound/ad, it is crucial to use low-passage cells for experiments to ensure genetic stability and reproducibility. It is good practice to create a master cell bank and working cell banks upon receiving the cell line. Continuous passaging can lead to genetic drift and altered cellular characteristics. If you observe changes in morphology, growth rate, or experimental results, it is advisable to thaw a fresh vial of low-passage cells.
5. How can I confirm the identity of my this compound/ad cells?
Cross-contamination with other cell lines is a significant risk in cell culture. The identity of this compound/ad cells should be periodically confirmed using Short Tandem Repeat (STR) profiling. The STR profile for this compound/ad is known and can be compared to your sample.
Troubleshooting Contamination
Contamination is a common and serious problem in cell culture that can invalidate experimental results. This guide will help you identify and address different types of contamination in your this compound/ad cell cultures.
Visual Guide to Common Contaminants
| Contaminant Type | Microscopic Appearance | Macroscopic Appearance (in flask/plate) |
| Bacteria | Small, dark, motile specks between cells. Can be rod-shaped or cocci. | Culture medium appears cloudy and may change color (typically yellow due to a drop in pH).[1] |
| Yeast | Small, round, or oval budding particles. May form chains. | Culture medium may become cloudy. A slight pink or purple color change in the medium may be observed. |
| Fungi (Mold) | Thin, filamentous structures (hyphae) that can form a network. Denser clumps (mycelia) may be visible. | Visible fuzzy or cotton-like colonies, often white, gray, or black, may be seen floating in the medium or attached to the culture vessel. |
| Mycoplasma | Not visible with a standard light microscope due to their small size and lack of a cell wall. | No visible signs of contamination in the early stages. The medium remains clear. |
Troubleshooting Workflow for Suspected Contamination
This workflow will guide you through the steps to take when you suspect your this compound/ad cell culture is contaminated.
References
improving the efficiency of LC 2 PROTAC delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of LC-2 Proteolysis Targeting Chimera (PROTAC) delivery and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound PROTAC?
A1: this compound is a first-in-class PROTAC designed to degrade endogenous KRAS G12C.[1][2][3][4] It is a heterobifunctional molecule featuring a warhead (MRTX849) that covalently binds to the KRAS G12C protein and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By bringing KRAS G12C and VHL into close proximity, this compound facilitates the ubiquitination of KRAS G12C, marking it for degradation by the 26S proteasome.[2][5][6] This targeted degradation leads to the suppression of downstream MAPK signaling.[1][3]
Q2: What are the primary challenges associated with the delivery and efficacy of this compound and other VHL-based PROTACs?
A2: The primary challenges stem from the inherent physicochemical properties of PROTACs. Their large molecular weight and complex structure often lead to low aqueous solubility and poor cell permeability.[7][8][9] VHL-based PROTACs, in particular, often require intravenous delivery due to lower bioavailability compared to PROTACs that recruit other E3 ligases like cereblon (CRBN).[10] These factors can complicate experimental setup and hinder the translation to in-vivo models.[10][11]
Q3: What is the "hook effect" in the context of PROTAC experiments?
A3: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where efficacy decreases at high concentrations.[7][8] This occurs because at an excessive concentration, the PROTAC is more likely to form binary complexes (PROTAC + Target or PROTAC + E3 Ligase) rather than the productive ternary complex (Target + PROTAC + E3 Ligase) required for degradation. This leads to a bell-shaped dose-response curve.
Q4: What are some common strategies to improve the delivery of PROTACs like this compound?
A4: To overcome delivery challenges, various formulation and delivery systems are being explored. These include encapsulation within polymeric nanoparticles, lipid nanoparticles, liposomes, and the use of amorphous solid dispersions (ASDs) to enhance solubility.[7][8][10] These advanced delivery systems can protect the PROTAC from premature degradation, improve its pharmacokinetic profile, and enable more controlled release at the target site.[10]
Quantitative Data Summary
The following table summarizes the reported half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) for this compound in various KRAS G12C mutant cancer cell lines after a 24-hour treatment period.
| Cell Line | KRAS G12C Status | DC₅₀ (µM) | Dₘₐₓ (%) |
| NCI-H2030 | Homozygous | 0.59 | 82 |
| MIA PaCa-2 | Homozygous | 0.76 | 80 |
| SW1573 | Homozygous | 0.25 | 70 |
| NCI-H358 | Heterozygous | 0.44 | 69 |
| NCI-H23 | Heterozygous | >1 (approx. 50% degradation) | >50 |
Data compiled from multiple sources.[3][4][5]
Diagrams and Visualizations
Caption: Mechanism of this compound mediated degradation of KRAS G12C.
Caption: Standard experimental workflow for assessing this compound efficacy.
Troubleshooting Guide
Q: I am observing low or no degradation of KRAS G12C. What are the potential causes and solutions?
A: This is a common issue that can arise from several factors. Systematically troubleshoot using the following steps:
-
Potential Cause 1: Suboptimal Concentration (Hook Effect).
-
Solution: Perform a full dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 25 µM). High concentrations can inhibit the formation of the necessary ternary complex.[7][8] The optimal concentration for maximal degradation (Dₘₐₓ) in many cell lines is around 2.5 µM.[2][3][4]
-
-
Potential Cause 2: Incorrect Time Point.
-
Potential Cause 3: Poor Cell Permeability or Compound Instability.
-
Solution: this compound has a high molecular weight, which can limit cell uptake.[7][9] Ensure the DMSO stock is fresh, as moisture can reduce solubility.[1] Consider using cell permeabilization enhancers or evaluating alternative delivery methods like lipid-based transfection reagents as an exploratory measure.
-
-
Potential Cause 4: Low E3 Ligase Expression.
-
Potential Cause 5: Inactive Compound.
-
Solution: Confirm the identity and purity of your this compound compound. As a crucial control, test the this compound Epimer alongside your active compound. The epimer should bind KRAS G12C but fail to recruit VHL and thus should not induce degradation, confirming that any observed effect is via a true PROTAC mechanism.[2][5]
-
Caption: Troubleshooting flowchart for low KRAS G12C degradation.
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistent results often point to variability in experimental conditions.
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. Cellular responses, including protein expression and ubiquitin-proteasome system activity, can change at high passages.
-
Compound Handling: PROTACs can be difficult to solubilize. Always use fresh, anhydrous DMSO.[1] Ensure complete solubilization before diluting into media, and vortex thoroughly. Prepare serial dilutions freshly for each experiment.
-
Seeding Density: Use a consistent cell seeding density across all experiments and plates. Confluency can affect cellular processes and drug response.
-
Loading Controls: Meticulous protein quantification and consistent loading on Western Blots are critical. Always normalize the KRAS G12C signal to a reliable loading control (e.g., GAPDH, β-actin).
Key Experimental Protocols
Protocol 1: Standard Western Blot Assay for KRAS G12C Degradation
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H2030, MIA PaCa-2) in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture media to achieve final desired concentrations.
-
Treatment: Aspirate old media and treat cells with varying concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate cells for the desired time point (a 24-hour endpoint is standard for initial screening).[2]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against total KRAS. Subsequently, probe with a primary antibody for a loading control (e.g., GAPDH).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and ECL substrate for detection. Quantify band intensity using densitometry software. Normalize the KRAS G12C signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Protocol 2: VHL Competition Assay to Confirm Mechanism
This protocol is essential to demonstrate that degradation is dependent on the recruitment of the VHL E3 ligase.
-
Pre-treatment: Follow steps 1 and 2 from Protocol 1. One hour before adding this compound, pre-treat a designated set of wells with a molar excess (e.g., 10-50 fold higher concentration) of a VHL ligand (the "warhead" portion of the PROTAC that binds VHL).
-
This compound Treatment: Add this compound to the pre-treated wells at a concentration known to cause significant degradation (e.g., 2.5 µM).
-
Controls: Include wells treated with this compound alone, VHL ligand alone, and DMSO vehicle.
-
Analysis: Follow steps 4-9 from Protocol 1.
-
Expected Outcome: Pre-treatment with the VHL ligand should competitively inhibit the binding of this compound to the VHL E3 ligase, thereby "rescuing" KRAS G12C from degradation.[2] This result confirms a bona fide PROTAC mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTACs | TargetMol [targetmol.com]
- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 7. protac-delivery-strategies-for-overcoming-physicochemical-properties-and-physiological-barriers-in-targeted-protein-degradation - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LC3 Immunoprecipitation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during LC3 immunoprecipitation (IP), with a specific focus on resolving high background problems.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background in an LC3 immunoprecipitation experiment?
High background in LC3-IP can originate from several sources, broadly categorized as issues with non-specific binding of proteins to the IP components and inefficient removal of these contaminants.
-
Non-specific binding to IP beads: Agarose or magnetic beads can have inherent affinities for certain cellular proteins, leading to their co-elution with your target.
-
Non-specific binding to the antibody: The primary antibody may cross-react with other proteins, or proteins may bind non-specifically to the antibody itself. Polyclonal antibodies, in particular, can sometimes recognize off-target proteins.
-
Inefficient washing: Insufficient or overly gentle washing steps may fail to remove proteins that are weakly and non-specifically bound to the beads or antibody.
-
High protein concentration in lysate: Overly concentrated lysates can increase the likelihood of non-specific protein interactions.[1]
-
Cell lysis issues: Harsh lysis conditions can expose hydrophobic regions of proteins, promoting their aggregation and non-specific binding to beads and antibodies.[2] Conversely, incomplete lysis may not efficiently release LC3, particularly the membrane-bound form, LC3-II.
Q2: How can I reduce non-specific binding to the immunoprecipitation beads?
Minimizing non-specific binding to the beads is a critical first step in reducing background.
-
Pre-clearing the lysate: This is a highly recommended step where the cell lysate is incubated with beads (without the primary antibody) before the immunoprecipitation.[1][3][4][5][6] This allows proteins that would non-specifically bind to the beads to be removed by centrifugation.
-
Blocking the beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[7] This will occupy non-specific binding sites on the beads.
-
Choice of beads: Magnetic beads are often reported to have lower non-specific binding compared to agarose beads.[3]
Q3: My negative control (IgG isotype control) shows a high background. What does this indicate and how can I fix it?
A high background in your IgG isotype control lane is a clear indicator of non-specific binding to either the beads or the antibody.
-
Problem: This signifies that proteins in your lysate are binding to the beads themselves or to the constant (Fc) region of the antibody, rather than specifically to the antigen-binding site of your anti-LC3 antibody.
-
Solutions:
-
Implement pre-clearing: This is the most effective way to address this issue.[1][3][4][5][6]
-
Increase wash stringency: Use wash buffers with higher salt concentrations (e.g., up to 500 mM NaCl) or add a mild non-ionic detergent (e.g., 0.1% Triton X-100 or 0.05% NP-40).[2]
-
Optimize antibody concentration: Using too much primary antibody can lead to increased non-specific binding.[8] Perform a titration experiment to determine the minimal amount of antibody needed for efficient pulldown of LC3.
-
Q4: I am observing multiple bands in my LC3-IP, even after optimizing washing conditions. What could be the cause?
If you have ruled out general non-specific binding, multiple bands could be due to several factors specific to LC3 biology or the IP process itself.
-
LC3-interacting proteins: LC3 is known to interact with a variety of proteins, particularly those involved in autophagy (e.g., p62/SQSTM1). Some of the bands you are observing could be true interacting partners. To confirm this, you would need to perform further validation experiments, such as mass spectrometry or reciprocal co-IP with an antibody against the putative interactor.
-
Antibody quality: The anti-LC3 antibody you are using may not be specific enough for immunoprecipitation, even if it performs well in western blotting. It is crucial to use an antibody that has been validated for IP. Polyclonal antibodies can sometimes exhibit non-specific nuclear staining, which could contribute to background bands.
-
Post-translational modifications: LC3 undergoes lipidation to form LC3-II, and both forms can be subject to other modifications, which might affect their migration on a gel. However, this is less likely to result in multiple, distinct high-molecular-weight bands.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and conditions for key reagents and steps in an LC3-IP experiment. These should be optimized for your specific cell type and experimental conditions.
| Parameter | Recommendation | Notes |
| Cell Lysate | ||
| Lysis Buffer | RIPA buffer or a non-denaturing buffer with 1% NP-40 or Triton X-100.[9][10] | RIPA is more stringent and can disrupt some protein-protein interactions. For co-IP, a gentler buffer is often preferred. Always include protease and phosphatase inhibitors. |
| Protein Concentration | 1-5 mg of total protein per IP | Can be adjusted based on LC3 expression levels. |
| Antibody | ||
| Anti-LC3 Antibody | 1-10 µg per 1 mg of lysate | This should be empirically determined. Start with the manufacturer's recommendation if available. |
| Isotype Control IgG | Same concentration as the primary antibody | Crucial for assessing non-specific binding. |
| Beads | ||
| Bead Type | Protein A/G magnetic or agarose beads | Magnetic beads generally offer lower background and easier handling. |
| Bead Volume | 20-50 µL of bead slurry per IP | Follow the manufacturer's instructions for binding capacity. |
| Incubation | ||
| Lysate & Antibody | 1-4 hours or overnight at 4°C with gentle rotation. | Overnight incubation can increase yield but may also increase background. |
| Lysate-Antibody Complex & Beads | 1-2 hours at 4°C with gentle rotation. | |
| Washing | ||
| Wash Buffer | Lysis buffer or PBS with 0.1-0.5% Tween-20 or Triton X-100. | Increase salt concentration (150-500 mM NaCl) to enhance stringency. |
| Number of Washes | 3-5 times | |
| Elution | ||
| Elution Buffer | Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer. | Glycine elution is gentler and allows for bead reuse. SDS elution is denaturing. |
Experimental Protocols
Detailed Protocol for LC3 Immunoprecipitation
This protocol is a general guideline and may require optimization.
1. Cell Lysis
-
Culture cells to 70-80% confluency. For experiments investigating changes in autophagy, include appropriate positive (e.g., starvation, chloroquine treatment) and negative controls.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) per 10^7 cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Recommended)
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.
3. Immunoprecipitation
-
Add the appropriate amount of anti-LC3 antibody (and isotype control IgG in a separate tube) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
4. Washing
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Add 1 mL of ice-cold wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).
-
Gently resuspend the beads and rotate for 5 minutes at 4°C.
-
Repeat the centrifugation and washing steps for a total of 3-5 washes.
5. Elution
-
For SDS-PAGE analysis (denaturing elution):
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
For functional assays (non-denaturing elution):
-
After the final wash, add 50-100 µL of glycine-HCl buffer (pH 2.5).
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the beads and transfer the supernatant (containing the eluted protein) to a new tube.
-
Immediately neutralize the eluate by adding 1/10th volume of 1M Tris-HCl, pH 8.5.
-
Visualizations
Caption: Workflow for LC3 Immunoprecipitation.
References
- 1. IP Sample Preparation | Proteintech Group [ptglab.com]
- 2. Autophagosome immunoisolation from GFP-LC3B mouse tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. LC3 antibody (14600-1-AP) | Proteintech [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
managing tumor heterogeneity in LC-2/ad xenografts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for managing tumor heterogeneity in LC-2/ad xenografts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound/ad xenograft model and why is it used?
A1: The this compound/ad xenograft model is created by implanting the human this compound/ad cell line into immunocompromised mice. This cell line was established from the pleural effusion of a patient with pulmonary adenocarcinoma.[1][2][3] It is particularly valuable for research because it harbors a CCDC6-RET gene fusion, which is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[2][4] This makes the this compound/ad model a crucial tool for studying RET-driven cancer biology and for the preclinical development of RET-targeted inhibitors.[4]
Q2: What is tumor heterogeneity and why is it a concern in this compound/ad xenografts?
A2: Tumor heterogeneity refers to the existence of distinct subpopulations of cancer cells within a single tumor. These subpopulations can differ in their genetic makeup, gene expression, and behavior, including their sensitivity to drugs. In a cell line-derived model like this compound/ad, heterogeneity can arise from pre-existing subclones within the cultured cells or emerge during tumor growth and treatment in vivo. This is a significant concern because it can lead to inconsistent experimental results and the development of therapeutic resistance, where a subpopulation of cells that is not sensitive to a drug survives and repopulates the tumor.[5][6]
Q3: What are the primary molecular drivers and signaling pathways in the this compound/ad model?
A3: The primary molecular driver in this compound/ad cells is the CCDC6-RET fusion protein.[4] This fusion results in the constitutive (continuous) activation of the RET kinase, which then triggers downstream signaling pathways crucial for cell proliferation and survival, primarily the RAS/MAPK (ERK1/2) and PI3K/AKT pathways.[4][5] Experiments have shown that suppressing the CCDC6-RET fusion protein leads to decreased phosphorylation of ERK1/2 and AKT and reduced cell viability, confirming the model's dependence on this pathway.[4]
Q4: Can drug resistance develop in this compound/ad xenografts, and how does this relate to heterogeneity?
A4: Yes, acquired resistance is a key issue. Studies using the RET inhibitor ponatinib have shown that resistant this compound/ad cell lines can be developed.[5] This resistance is a direct consequence of clonal selection, a core concept of tumor heterogeneity. Resistance emerges not from new mutations in the RET gene itself, but through "bypass signaling." For instance, resistant clones may acquire an activating mutation in NRAS (e.g., NRAS Q61K) or upregulate the expression of other receptor tyrosine kinases like EGFR and AXL.[5] These changes reactivate the downstream MAPK pathway, allowing the cancer cells to survive and proliferate despite the inhibition of RET.[5]
Section 2: Troubleshooting Guides
Problem 1: High variability in tumor growth rates between mice.
| Question | Possible Cause | Troubleshooting Action |
| Why are my this compound/ad xenografts growing at inconsistent rates? | Cell Health & Passage Number: Cells at very high passage numbers may have altered growth characteristics. Senescent or unhealthy cells will have poor engraftment. | Use this compound/ad cells at a consistent and lower passage number for all implantations. Ensure cell viability is >95% before injection. |
| Injection Technique: Inconsistent number of viable cells injected, or variation in injection depth (subcutaneous vs. intradermal) can affect tumor take-rate and growth. | Standardize your injection protocol. Ensure a homogenous single-cell suspension. A mixture of cells with Matrigel can improve engraftment consistency.[7] | |
| Mouse Strain & Health: The health, age, and immune status of the host mice can impact tumor growth. | Use mice from a reliable vendor that are age-matched and housed in a pathogen-free environment.[7] | |
| Pre-existing Heterogeneity: The injected cell population may already contain subclones with different intrinsic growth rates. | Consider single-cell cloning of the parental this compound/ad line to establish a more homogenous baseline, but be aware this reduces the model's reflection of clinical heterogeneity. |
Problem 2: Inconsistent or mixed response to RET inhibitor therapy.
| Question | Possible Cause | Troubleshooting Action |
| Some tumors respond to my RET inhibitor, while others in the same group do not. Why? | Pharmacokinetics/Drug Delivery: Inconsistent drug administration (e.g., oral gavage) can lead to variable drug exposure between animals. | Refine drug formulation and administration techniques to ensure consistency.[8] Perform satellite pharmacokinetic studies to confirm consistent drug levels across the cohort. |
| Emergence of Resistant Clones: Pre-existing resistant subclones (e.g., with low-level EGFR expression or a predisposition to NRAS mutation) may be selected for during treatment.[5] This is a primary manifestation of tumor heterogeneity. | Harvest and analyze both responding and non-responding tumors at the end of the study. Use IHC or Western blot to check for bypass pathway activation (p-EGFR, p-ERK) and sequencing to check for mutations (e.g., NRAS).[5] | |
| Tumor Microenvironment: Differences in vascularization or stromal components between tumors can affect drug delivery and efficacy. | Analyze tumor vascularization using IHC for endothelial markers like CD31.[9] |
Section 3: Key Data Summary
Table 1: Characteristics of the this compound/ad Human Lung Adenocarcinoma Cell Line
| Parameter | Description | Reference |
| Cell Type | Epithelial-like, adherent | [2] |
| Origin | Pleural effusion, human lung adenocarcinoma | [3] |
| Key Genetic Alteration | CCDC6-RET fusion | [2][4] |
| Doubling Time | ~58 hours | [3] |
| Tumorigenicity | Forms moderately differentiated adenocarcinoma in nude mice. | [3] |
| Downstream Signaling | Constitutive activation of PI3K/AKT and MAPK/ERK pathways. | [4][5] |
Table 2: In Vitro and In Vivo Response of this compound/ad to Targeted Inhibitors
Note: TGI (Tumor Growth Inhibition) values are highly dependent on experimental conditions. This table provides a summary of reported effects and a template for recording your own data.
| Compound | Target(s) | In Vitro IC50 (this compound/ad) | In Vivo Xenograft Response | Reference |
| Vandetanib | RET, VEGFR, EGFR | Not specified | Exhibited anti-tumor effects. | [4] |
| Ponatinib | RET, others | 25 nM | Potent anti-proliferative activity. | [5] |
| MIT-184 | RET | 155 nM | Demonstrated strong regression at tolerated doses (10 and 30 mg/kg). | [10] |
| MHI-434 | RET | 19 nM | Showed strong regression at tolerated doses (3 to 10 mg/kg). | [10] |
| Your Compound | Specify | Record your data | Measure TGI (%) | Your study |
Section 4: Detailed Experimental Protocols
Protocol 1: Establishment of this compound/ad Subcutaneous Xenografts
-
Cell Culture: Culture this compound/ad cells in the recommended medium (e.g., RPMI 1640:HAMS F12 (1:1) + 10% FBS) until they reach 70-80% confluency.
-
Cell Preparation:
-
Wash cells with sterile PBS.
-
Harvest cells using Trypsin-EDTA and then neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated counter and assess viability (should be >95%).
-
Centrifuge again and resuspend the cell pellet to a final concentration of 20 x 10⁶ cells/mL in a 1:1 mixture of cold PBS and Matrigel.[7] Keep on ice.
-
-
Animal Preparation: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.[7] Allow them to acclimatize for at least one week.
-
Implantation:
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
-
Using a 25-27 gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the right flank of the mouse.[7]
-
-
Tumor Monitoring:
-
Monitor the animals daily for health and tumor appearance.
-
Once tumors are palpable, measure them 2-3 times per week using digital calipers.[8]
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[7]
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.[7]
-
Protocol 2: Immunohistochemistry (IHC) for Biomarker Analysis in Xenograft Tissue
-
Tissue Harvesting and Fixation:
-
Processing and Embedding:
-
Dehydrate the fixed tissue through a graded series of ethanol concentrations.
-
Clear with xylene and embed in paraffin wax to create FFPE blocks.
-
-
Sectioning:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is crucial and antibody-dependent. A common method is heat-induced epitope retrieval (HIER).
-
Immerse slides in a retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0, or Tris-EDTA, pH 9.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[9][12]
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with PBS or TBS-T.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide (if using HRP-based detection).
-
Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 1 hour.[11]
-
Incubate with the primary antibody (e.g., anti-p-ERK, anti-EGFR) diluted in antibody diluent at 4°C overnight in a humidified chamber.[11][12]
-
Wash, then incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate (or use a polymer-based detection system).
-
Develop the signal with a chromogen like DAB, which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.[3]
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and coverslip for visualization under a microscope.
-
Section 5: Visual Guides
Experimental & Analytical Workflow
References
- 1. Immunohistochemistry (IHC) in Xenograft Tumors [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 4. Identification of a lung adenocarcinoma cell line with CCDC6-RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. williamscancerinstitute.com [williamscancerinstitute.com]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novartis presents new RET inhibitors for lung adenocarcinoma | BioWorld [bioworld.com]
- 11. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: LC-2 KRAS G12C Degrader
Welcome to the technical support resource for LC-2, the first-in-class PROTAC (Proteolysis Targeting Chimera) capable of degrading endogenous KRAS G12C.[1][2] This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and understand the nuances of this compound-mediated KRAS degradation.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing 100% degradation of KRAS G12C with this compound?
A: Complete, 100% degradation of a target protein by a PROTAC is rare. For this compound, the maximum degradation (Dmax) observed in various cancer cell lines typically ranges from approximately 75% to 90%.[1][2] Several factors contribute to this incomplete degradation:
-
Covalent, Non-Catalytic Nature: A significant caveat of this compound is its covalent binding mechanism to KRAS G12C.[1] This covalent linkage may prevent the PROTAC from acting catalytically, meaning one molecule of this compound can likely mediate the degradation of only one molecule of KRAS. This is in contrast to traditional PROTACs that can engage and disengage from multiple target proteins, leading to multiple rounds of degradation.[1][3]
-
Cellular Homeostasis: Cells have complex feedback mechanisms to regulate protein levels. The degradation of KRAS G12C may trigger compensatory pathways that increase KRAS expression, counteracting the effect of the degrader.[3]
Q2: I've noticed that increasing the concentration of this compound beyond a certain point leads to less degradation. What could be causing this?
A: This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs.[2] At very high concentrations, this compound can form unproductive binary complexes (either this compound bound to KRAS G12C alone, or this compound bound to the VHL E3 ligase alone). These binary complexes compete with the formation of the productive ternary complex (KRAS G12C–this compound–VHL) which is essential for ubiquitination and subsequent degradation. The emergence of an undegraded, higher molecular weight band of KRAS G12C on a Western blot at high this compound concentrations (e.g., 10 μM) is indicative of this effect.[2]
Q3: Why do the maximum degradation (Dmax) and the effective concentration (DC50) of this compound vary between different cell lines?
A: The efficacy of this compound is highly dependent on the specific cellular context.[1][3] Differences in Dmax and DC50 values across cell lines can be attributed to:
-
KRAS G12C Genotype: The zygosity of the KRAS G12C mutation plays a critical role. In heterozygous (+/-) cell lines like NCI-H358, the maximum expected degradation is theoretically around 50%, and the observed Dmax is ~40%.[1] However, in other heterozygous lines like NCI-H23, degradation can reach ~90%, which may be due to a higher expression of the mutant allele compared to the wild-type allele.[1][4]
-
Cellular Machinery: The intrinsic properties of the ubiquitin-proteasome system (UPS) and the expression levels of VHL E3 ligase components can differ significantly among cell lines, affecting the efficiency of the degradation process.[3]
-
Membrane Permeability: As a larger molecule than its parent inhibitor (MRTX849), this compound may have different cell permeability characteristics in different cell types, leading to variations in intracellular concentration and activity.[1]
Q4: Why is the DC50 of this compound generally higher than the IC50 of its parent inhibitor, MRTX849?
A: The observed DC50 values for this compound (0.25–0.76 μM) are approximately 2.5 to 7.5-fold higher than the reported IC50 of MRTX849 in many of the same cell lines.[1][2] This rightward shift in potency is a common observation in PROTAC development and is suspected to be primarily due to the decreased membrane permeability of the larger, more complex PROTAC molecule compared to the smaller parent inhibitor.[1]
Q5: What degradation pathway does this compound utilize, and how can I verify it?
A: this compound mediates KRAS G12C degradation through the ubiquitin-proteasome pathway, not the lysosomal pathway.[1][2] This was confirmed in experiments where degradation was rescued (i.e., blocked) by pre-treating cells with a proteasome inhibitor (epoxomicin) or a neddylation inhibitor (MLN4924), which is required for the proper function of the VHL E3 ligase complex.[2][4] Conversely, an inhibitor of lysosomal acidification (bafilomycin A1) was unable to rescue degradation.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected KRAS G12C degradation. | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 0.1 μM to 10 μM) for 24 hours to determine the optimal DC50 and Dmax for your specific cell model.[1] |
| "Hook Effect": The concentration of this compound is too high, leading to the formation of unproductive binary complexes.[2] | If you observe decreased degradation at higher concentrations, reduce the concentration of this compound to the optimal range identified in your dose-response curve. Maximal degradation is often seen around 2.5 μM.[1][2] | |
| Cell Line-Specific Factors: The chosen cell line may have low expression of the VHL E3 ligase, a low ratio of mutant to wild-type KRAS, or other intrinsic factors that limit degradation efficiency.[1][3] | 1. Confirm the KRAS G12C mutation status of your cell line. 2. Measure the baseline protein levels of total KRAS and VHL via Western blot. 3. Consider testing other KRAS G12C cell lines to find a more sensitive model.[1] | |
| Compound Integrity or Handling: Improper storage or repeated freeze-thaw cycles may have compromised the compound's activity. | This compound should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[5] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Ensure complete solubilization in a suitable solvent like DMSO.[5][6] | |
| No degradation observed. | Incorrect Negative Control: The control used is not appropriate for a PROTAC experiment. | Use the correct negative control, This compound Epimer . This molecule is a stereoisomer of this compound that can still bind to KRAS G12C but is unable to recruit the VHL E3 ligase, and therefore does not induce degradation.[4][7] This control helps to distinguish between target engagement and degradation. |
| Degradation Pathway Inhibition: Other treatments in your experiment may be inadvertently inhibiting the proteasome. | Review all co-treatments for known effects on the ubiquitin-proteasome system. To confirm the mechanism, co-treat with a proteasome inhibitor (e.g., epoxomicin) which should block this compound-mediated degradation.[2] |
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound across a panel of KRAS G12C mutant cancer cell lines after a 24-hour treatment.
| Cell Line | KRAS G12C Genotype | DC50 (μM) | Dmax (%) |
| NCI-H23 | Heterozygous (+/-) | 0.25 ± 0.08 | ~90% |
| MIA PaCa-2 | Homozygous (+/+) | 0.32 ± 0.08 | ~75% |
| NCI-H358 | Heterozygous (+/-) | 0.52 ± 0.30 | ~40% |
| NCI-H2030 | Homozygous (+/+) | 0.59 ± 0.20 | ~80% |
| SW1573 | Homozygous (+/+) | 0.76 ± 0.30 | ~90% |
| Data compiled from Bond et al., 2020.[1][2] |
Experimental Protocols & Visualizations
Protocol 1: Western Blotting for KRAS G12C Degradation
This protocol is used to quantify the reduction in KRAS protein levels following this compound treatment.
-
Cell Seeding: Plate cells (e.g., NCI-H2030, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, this compound Epimer (negative control), or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 4, 8, 12, or 24 hours). Maximal degradation is typically observed between 8 and 24 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total KRAS overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize KRAS levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.
Protocol 2: Verifying the PROTAC Mechanism of Action
This protocol confirms that this compound acts through the intended VHL-recruiting, proteasome-dependent mechanism.
-
Cell Seeding: Plate NCI-H2030 or NCI-H23 cells in 6-well plates.
-
Pre-treatment with Inhibitors:
-
To test for proteasome dependence, pre-treat cells for 1 hour with 1 µM of epoxomicin.[2][4]
-
To test for neddylation dependence, pre-treat cells for 1 hour with 1 µM of MLN4924.[2][4]
-
To test for lysosomal dependence, pre-treat cells with bafilomycin A1.[2]
-
To test for VHL dependence, pre-treat cells for 1 hour with a molar excess of a VHL ligand to competitively inhibit this compound binding to VHL.[7]
-
-
This compound Treatment: Add this compound (e.g., 2.5 µM) to the inhibitor-containing media and incubate for an additional 4-6 hours.
-
Analysis: Harvest cell lysates and perform Western blotting for total KRAS as described in Protocol 1. A rescue of KRAS levels (i.e., blocked degradation) in the presence of epoxomicin, MLN4924, or the VHL ligand—but not bafilomycin A1—confirms the bona fide PROTAC mechanism.[2][4]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Missing Link between (Un)druggable and Degradable KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: MAP1LC3B (LC-2) Knockout
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with microtubule-associated protein 1 light chain 3B (MAP1LC3B, commonly referred to as LC3B) knockout models.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of LC3B, and why is it a common target for knockout studies?
LC3B is a key protein in autophagy, a cellular process for degrading and recycling cellular components.[1] It is a ubiquitin-like modifier involved in the formation of autophagosomes, the double-membraned vesicles that engulf cytoplasmic cargo.[2] Specifically, the conversion of its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II) is a hallmark of autophagosome formation, making LC3B a widely used marker for monitoring autophagic activity.[2][3] Knockout studies of LC3B are crucial for understanding the role of autophagy in various physiological and pathological processes, including neurodegeneration, cancer, and infection.[1]
Q2: What are the expected phenotypic outcomes of a complete LC3B knockout?
The phenotype of LC3B knockout can vary depending on the model system. In mice, complete knockout of LC3B can lead to:
-
Increased susceptibility to lung injury and fibrosis, particularly in response to agents like bleomycin.[4][5][6]
-
Abnormal accumulation of phagosomes and lipids in retinal pigment epithelial (RPE) cells, contributing to age-related macular degeneration (AMD)-like pathogenesis.[3]
-
Metabolic dysregulation, including altered fatty acid metabolism and enhanced inflammation in the retina.[7]
-
In aged mice, LC3B knockout can result in smaller lamellar bodies, increased apoptosis of alveolar epithelial type II (AECII) cells, and endoplasmic reticulum stress.[5]
Q3: Beyond its role in autophagy, what are the "off-target" or non-autophagic functions of LC3B that might be affected by a knockout?
LC3B has several non-autophagic roles that can be affected by its depletion, leading to unexpected experimental outcomes. These functions include:
-
LC3-Associated Phagocytosis (LAP): A non-canonical autophagic process where LC3B is conjugated to single-membrane phagosomes to promote their maturation and degradation of engulfed material.[3][7][8] This process is independent of some core autophagy enzymes like the ULK complex.[8]
-
RNA-Binding and mRNA Decay: LC3B can directly bind to mRNAs containing a specific motif (AAUAAA) and recruit the CCR4-NOT deadenylase complex to trigger rapid mRNA degradation, a process termed LC3B-mediated mRNA decay (LMD).[9][10][11]
-
Regulation of Protein Secretion: LC3 proteins are involved in unconventional protein secretion pathways.[12]
-
Mitochondrial Homeostasis (Mitophagy): LC3B plays a role in the selective degradation of mitochondria, which is crucial for maintaining mitochondrial quality and preventing excessive reactive oxygen species (ROS) production.[2]
-
Primary Ciliogenesis: LC3B promotes the formation of primary cilia by facilitating the autophagic removal of OFD1 from centriolar satellites.[2]
Q4: How can I distinguish between on-target effects (disruption of autophagy) and off-target effects in my LC3B knockout experiments?
Distinguishing between on-target and off-target effects is critical. Here are some strategies:
-
Rescue Experiments: Re-introducing wild-type LC3B into the knockout cells should reverse the on-target phenotype. If the phenotype persists, it may be an off-target effect of the knockout procedure or compensation by other proteins.
-
Phenocopy with other Autophagy Gene Knockouts: Compare the phenotype of your LC3B knockout with knockouts of other core autophagy genes (e.g., ATG5, ATG7). A shared phenotype is likely related to defective autophagy. Conversely, a phenotype unique to the LC3B knockout may point to a non-autophagic function.
-
Use of Mutants: Employ LC3B mutants that are deficient in specific functions. For example, a mutant unable to be lipidated can help dissect the roles of LC3-I versus LC3-II.
-
Inhibitors: Use pharmacological inhibitors of autophagy (e.g., Bafilomycin A1, Chloroquine) to see if they replicate the knockout phenotype.[13]
Troubleshooting Guide
Issue 1: My LC3B knockout cells show an unexpected or mild phenotype.
-
Possible Cause 1: Functional Redundancy. The ATG8 protein family in mammals includes other LC3 (LC3A, LC3C) and GABARAP subfamilies.[8] These proteins may compensate for the loss of LC3B, resulting in a less severe phenotype than anticipated.
-
Troubleshooting Step:
-
Perform a knockdown or knockout of other ATG8 family members in your LC3B knockout line to test for functional redundancy.
-
Analyze the expression levels of other LC3 and GABARAP proteins in your LC3B knockout cells to check for compensatory upregulation.
-
-
Possible Cause 2: Non-Autophagic Role. The observed phenotype might be due to the disruption of a non-autophagic function of LC3B, such as LAP or LMD.[8][9]
-
Troubleshooting Step:
-
Investigate LAP by testing the cells' ability to degrade phagocytosed material.
-
Perform transcriptomic analysis to identify changes in mRNA stability, which could indicate a defect in LMD.[7]
-
Issue 2: I'm having trouble with Western blotting for LC3B in my knockout validation.
-
Possible Cause 1: Antibody Specificity. Some antibodies may cross-react with other LC3 isoforms (LC3A/B).[14] This can lead to the appearance of bands even in a confirmed knockout line.
-
Troubleshooting Step:
-
Use a knockout-validated antibody specific to LC3B.
-
Confirm the knockout at the genomic level using PCR and sequencing.
-
Include positive (wild-type) and negative (knockout) controls on every blot.
-
-
Possible Cause 2: Contradictory LC3-I and LC3-II Levels. You might observe that LC3B-I is downregulated while LC3B-II is upregulated, making it difficult to conclude the effect on autophagy.[15]
-
Troubleshooting Step:
-
This pattern can indicate either an increase in autophagosome synthesis or a blockage in autophagosome degradation.
-
Perform an autophagy flux assay by treating cells with a lysosomal inhibitor like Bafilomycin A1.[13] An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
-
Issue 3: My CRISPR/Cas9 knockout of LC3B is showing signs of off-target gene editing.
-
Possible Cause: Non-specific Cas9 Activity. The Cas9 nuclease can sometimes cleave genomic sites that are similar to the target sequence, leading to unintended mutations.[16] Off-target effects are a known concern with CRISPR/Cas9 technology.[17]
-
Troubleshooting Step:
-
In Silico Analysis: Use online tools to predict potential off-target sites for your specific guide RNA (sgRNA) and choose sgRNAs with the highest predicted specificity.[18]
-
Experimental Validation: Use methods like GUIDE-seq or CIRCLE-seq to experimentally identify off-target cleavage sites in your edited cells.[16]
-
High-Fidelity Cas9 Variants: Consider using high-fidelity Cas9 variants (e.g., eSpCas9, HypaCas9) which are engineered to have reduced off-target activity.[18]
-
Generate Multiple Clones: Analyze multiple independent knockout clones to ensure the observed phenotype is consistent and not due to a random off-target mutation in a single clone.
-
Data Presentation
Table 1: Summary of Transcriptomic Changes in RPE of LC3B Knockout (LC3b-/-) Mice
This table summarizes the differentially expressed genes (DEGs) and affected pathways in the Retinal Pigment Epithelium (RPE) of LC3B knockout mice compared to wild-type (WT).
| Category | Observation in LC3b-/- Mice | Implication | Reference |
| Total DEGs | 1533 differentially expressed genes identified | Loss of LC3B induces robust transcriptomic changes. | [7] |
| Upregulated DEGs | ~73% of total DEGs | Predominantly associated with inflammation. | [7] |
| Downregulated DEGs | ~27% of total DEGs | Predominantly associated with metabolism. | [7] |
| Enriched GO Terms (Upregulated) | Inflammatory response, cholesterol homeostasis, complement activation | Enhanced inflammation and altered lipid handling. | [7] |
| Enriched GO Terms (Downregulated) | Fatty acid metabolism, oxidative phosphorylation, vascular transport | Metabolic dysregulation and imbalance. | [7] |
Table 2: Phenotypic Consequences of LC3B Depletion in Various Models
| Model System | Phenotype Observed upon LC3B Knockout/Knockdown | Affected Process | Reference |
| Mouse Lung Epithelial Cells | Sensitized to bleomycin-induced apoptosis | Cell Survival / Apoptosis | [4][5][6] |
| LC3B-/- Mice | Increased susceptibility to bleomycin-induced lung injury and fibrosis | Tissue Homeostasis / Fibrosis | [4][5][6] |
| LC3B-/- Mouse RPE | Decreased POS phagosome clearance, abnormal phagosome accumulation | LC3-Associated Phagocytosis (LAP) | [3] |
| LC3B-/- Mouse RPE | Increased lipid deposition, metabolic dysregulation | Lipid Homeostasis / Metabolism | [7] |
| HEK293T Cells (LC3B depleted) | Reversal of rapid mRNA degradation for specific transcripts (e.g., PRMT1) | LC3B-Mediated mRNA Decay (LMD) | [10] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of MAP1LC3B
This protocol provides a general workflow for generating an LC3B knockout cell line.
-
sgRNA Design and Selection:
-
Design at least two sgRNAs targeting an early exon of the MAP1LC3B gene to induce a frameshift mutation.
-
Use online design tools to minimize predicted off-target effects.[18]
-
-
Vector Construction and Delivery:
-
Clone the selected sgRNA sequences into a Cas9 expression vector.
-
Transfect the Cas9/sgRNA plasmid into the target cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, dilute the cells to a single-cell concentration and plate into 96-well plates to isolate clonal populations.
-
-
Screening and Validation:
-
Expand the single-cell clones.
-
Genomic DNA Analysis: Extract genomic DNA and perform PCR followed by Sanger sequencing or T7 endonuclease I (T7E1) assay to screen for insertions/deletions (indels) at the target locus.
-
Western Blot Analysis: Screen clones for the complete absence of the LC3B protein. Use wild-type cells as a positive control.
-
Off-Target Analysis: For validated clones, consider performing unbiased off-target analysis like GUIDE-seq if required for the specific application.[18]
-
Protocol 2: Western Blot Analysis of LC3B and Autophagy Flux
This protocol is for assessing LC3B protein levels and monitoring autophagic flux.
-
Cell Lysis:
-
Harvest cell pellets and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Use a gradient gel or a higher percentage gel (e.g., 15%) to resolve LC3B-I (approx. 16 kDa) and LC3B-II (approx. 14 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for LC3B overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize LC3B levels to a loading control like β-actin or GAPDH.
-
-
Autophagy Flux Assay:
-
Treat cells with your experimental condition in the presence or absence of a lysosomal inhibitor (e.g., 50-100 nM Bafilomycin A1 or 20-50 µM Chloroquine) for the final 2-4 hours of the experiment.
-
Harvest the cells and perform Western blotting as described above.
-
Autophagic flux is determined by the accumulation of LC3-II in the presence of the inhibitor compared to its absence. An increase indicates a functional autophagy pathway.[13]
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Role of LC3B in the canonical autophagy pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Non-autophagic functions affected by LC3B knockout.
References
- 1. Autophagy - Wikipedia [en.wikipedia.org]
- 2. LC3B (MAP1LC3B) | Abcam [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of microtubule-associated protein 1 light chain 3β (MAP1LC3B/LC3B) knockout mice to lung injury and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of microtubule - associated protein 1 light chain 3β (MAP1LC3B/LC3B) knockout mice to lung injury and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. LC3B is Lipidated to Large Lipid Droplets During Prolonged Starvation for Noncanonical Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. LC3B is an RNA-binding protein to trigger rapid mRNA degradation during autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace at KOASAS: The role of LC3B in autophagy as an RNA-binding protein [koasas.kaist.ac.kr:8080]
- 12. Non-autophagic roles of autophagy-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress and Challenges in the Use of MAP1LC3 as a Legitimate Marker for Measuring Dynamic Autophagy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Seeding Density for LC-2/ad Proliferation Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize seeding density for LC-2/ad cell proliferation assays. Adhering to best practices in experimental setup is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended subculture seeding density for this compound/ad cells?
A1: The recommended seeding density for routine subculturing of this compound/ad cells is between 2 x 10⁴ and 5 x 10⁴ cells/cm².[1] This cell line is known to be relatively slow-growing, taking approximately 5 days to reach 70-80% confluency.[1]
Q2: What is the doubling time of this compound/ad cells?
A2: The doubling time for the this compound/ad cell line is approximately 58 hours.[2][3][4] This is a crucial parameter to consider when planning the duration of a proliferation assay to ensure cells are in the exponential growth phase.
Q3: Why is optimizing seeding density so important for a proliferation assay?
A3: Optimizing cell seeding density is critical for ensuring the validity of a proliferation assay. Seeding too few cells may result in a signal that is too low to be accurately measured, while seeding too many cells can lead to contact inhibition, where cell proliferation slows or stops due to high cell density, leading to inaccurate results.[5] The goal is to maintain the cells in an exponential growth phase throughout the experiment.[5]
Q4: What are the general considerations for seeding cells for a proliferation assay in a 96-well plate?
A4: For a 96-well plate, a typical starting point for many cell lines is to seed between 5,000 and 40,000 cells per well. The optimal number will depend on the specific cell line's growth rate and the duration of the assay. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific experimental conditions.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: I am observing high variability in the results between my replicate wells. What could be the cause?
-
Answer: High variability is often due to inconsistent cell seeding.[6] It is critical to ensure a homogenous cell suspension before and during plating.[6]
-
Solution:
-
After trypsinization, ensure you have a single-cell suspension by gently pipetting up and down. Avoid introducing bubbles.
-
Before pipetting into the 96-well plate, gently swirl the flask or tube containing the cell suspension to ensure cells are evenly distributed.[7]
-
For suspension cells, it is advisable to gently mix the cell suspension between pipetting each set of replicates.[7]
-
Use a multi-channel pipette for seeding to improve consistency across the plate. Ensure the pipette is properly calibrated.[5]
-
-
Issue 2: "Edge effect" is impacting my results.
-
Question: The cells in the outer wells of my 96-well plate seem to be growing differently than the cells in the inner wells. How can I mitigate this "edge effect"?
-
Answer: The "edge effect" is a common phenomenon in 96-well plates where the outer wells are more prone to evaporation of media, leading to changes in media concentration and temperature.[8][9][10][11] This can significantly impact cell growth and assay results.[10]
-
Solution:
-
Fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier. Do not use these wells for experimental samples.[10][11]
-
Ensure the incubator has adequate humidity.
-
Use specially designed plates that have a moat around the wells to be filled with liquid to minimize evaporation.[12]
-
Ensure proper sealing of the plate with a breathable membrane or a lid with condensation rings.[8]
-
-
Issue 3: The signal in my proliferation assay is too low.
-
Question: My proliferation assay is yielding a very low signal, close to the background. What could be the problem?
-
Answer: A low signal can be a result of seeding too few cells, a short incubation time, or issues with the assay reagents.
-
Solution:
-
Increase the initial seeding density. Refer to the experimental protocol below to determine the optimal density.
-
Extend the incubation time of the assay to allow for more cell proliferation, keeping in mind the cell doubling time of 58 hours.[2][3][4]
-
Ensure that your assay reagents are not expired and have been stored correctly.
-
Confirm that the chosen assay is sensitive enough for your cell number.
-
-
Issue 4: The cells have become confluent before the end of the experiment.
-
Question: My cells have reached 100% confluency before the end of my proliferation assay. How does this affect my results?
-
Answer: Once cells become confluent, they may undergo contact inhibition, which significantly slows down or halts their proliferation.[5] This will lead to an underestimation of the true proliferation rate in your assay.
-
Solution:
-
Reduce the initial seeding density.
-
Shorten the duration of the experiment.
-
Perform a preliminary experiment to determine the seeding density that allows for logarithmic growth throughout the entire experimental period.
-
-
Experimental Protocols
Protocol: Optimizing Seeding Density for a 96-Well Plate Proliferation Assay
This protocol provides a framework for determining the optimal seeding density for this compound/ad cells in a 96-well plate for a colorimetric proliferation assay (e.g., MTT or WST-1).
Workflow for Seeding Density Optimization
Caption: Workflow for optimizing this compound/ad cell seeding density.
Materials:
-
This compound/ad cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Proliferation assay kit (e.g., MTT, WST-1)
-
Multichannel pipette
-
Hemocytometer or automated cell counter
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture this compound/ad cells in a T-75 flask until they reach approximately 80% confluency.
-
Wash the cells with PBS, then add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a known volume of complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration and viability.
-
-
Seeding the 96-Well Plate:
-
Based on the cell concentration, prepare a serial dilution of the cell suspension to achieve a range of seeding densities. A suggested starting range for a 96-well plate is 1,000 to 20,000 cells per well.
-
Seed 100 µL of each cell dilution into at least triplicate wells of a 96-well plate.
-
To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS.
-
Include a "no-cell" control (media only) for background subtraction.
-
-
Incubation:
-
Incubate the plate for the desired duration of your proliferation assay (e.g., 24, 48, 72, or 96 hours), considering the 58-hour doubling time of this compound/ad cells.
-
-
Proliferation Assay:
-
At the end of the incubation period, perform the proliferation assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the average absorbance of the "no-cell" control wells from all other wells.
-
Plot the mean absorbance versus the number of cells seeded.
-
The optimal seeding density will be the highest cell number that falls within the linear range of the curve at your desired time point. This ensures that the assay signal is proportional to the cell number and that the cells are in an exponential growth phase.
-
Quantitative Data Presentation
Table 1: Hypothetical Results of a Seeding Density Optimization Experiment for this compound/ad Cells (72-hour incubation).
| Seeding Density (cells/well) | Average Absorbance (OD 570nm) | Standard Deviation | Linearity |
| 1,000 | 0.15 | 0.02 | Linear |
| 2,500 | 0.38 | 0.04 | Linear |
| 5,000 | 0.75 | 0.06 | Optimal |
| 10,000 | 1.35 | 0.11 | Plateau |
| 20,000 | 1.40 | 0.15 | Plateau |
Note: This data is for illustrative purposes only. Actual results will vary depending on experimental conditions.
Signaling Pathways
The proliferation of this compound/ad cells is driven by the CCDC6-RET fusion oncoprotein, which constitutively activates several downstream signaling pathways.
CCDC6-RET Signaling Pathway
Caption: CCDC6-RET fusion protein signaling pathways.
The CCDC6-RET fusion protein in this compound/ad cells leads to the constitutive activation of key signaling pathways that promote cell proliferation and survival.[13][14] These include the Ras/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[13][14] Understanding these pathways can be crucial for interpreting experimental results and for the development of targeted therapies. The CCDC6-RET fusion forms a signaling niche with GRB2 and SHC1 to activate the Ras/MAPK cascade.[1][15] Downregulation of the AKT and ERK1/2 signaling pathways has been observed upon treatment with RET inhibitors.[14]
References
- 1. pnas.org [pnas.org]
- 2. Establishment and characterization of a human lung adenocarcinoma cell line (this compound/ad) producing alpha 1-antitrypsin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line this compound/ad (CVCL_1373) [cellosaurus.org]
- 4. This compound/ad - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biocompare.com [biocompare.com]
- 6. sartorius.com [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 9. researchgate.net [researchgate.net]
- 10. Blog [midsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCDC6-RET fusion protein regulates Ras/MAPK signaling through the fusion- GRB2-SHC1 signal niche - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-2 KRAS Degrader and Other KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
This guide offers an in-depth, objective comparison of the novel LC-2 KRAS degrader against other leading KRAS inhibitors. It aims to provide drug development professionals and researchers with a clear understanding of the distinct mechanisms, preclinical performance, and experimental validation of these compounds, supported by quantitative data and detailed protocols.
The Challenge of Targeting KRAS
The KRAS gene, a member of the RAS family of oncogenes, is one of the most frequently mutated genes in human cancers. For many years, KRAS was deemed "undruggable" due to its smooth protein surface and the picomolar affinity of its GTP binding pocket. However, recent advancements have led to the development of innovative strategies to inhibit or degrade this elusive target, offering new hope for patients with KRAS-driven malignancies.
Mechanisms of Action: A New Paradigm in KRAS Targeting
This compound: Targeted Protein Degradation via PROTAC
This compound is a pioneering PROteolysis TArgeting Chimera (PROTAC) that induces the selective degradation of the KRAS G12C mutant protein.[1][2][3] This heterobifunctional molecule consists of a warhead that covalently binds to KRAS G12C (derived from the inhibitor adagrasib/MRTX849), connected by a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By bringing KRAS G12C and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the KRAS G12C protein, marking it for destruction by the cell's natural protein disposal system, the proteasome.[1][3] This approach not only inhibits the protein's function but eliminates it entirely, potentially leading to a more profound and durable anti-cancer effect.
Covalent Inhibitors: Sotorasib and Adagrasib
Sotorasib (AMG 510) and adagrasib (MRTX849) are first-generation KRAS G12C inhibitors that function through a covalent mechanism.[4] They are designed to specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby blocking downstream signaling through pathways like the MAPK cascade.[4]
Non-Covalent Inhibitor: MRTX1133
MRTX1133 represents a different class of inhibitors that target the KRAS G12D mutation through a non-covalent mechanism.[5][6] It binds with high affinity to the switch-II pocket of the KRAS G12D protein, a region critical for its activity.[6] By physically occupying this pocket, MRTX1133 disrupts the interaction of KRAS G12D with its downstream effectors, thus inhibiting oncogenic signaling. This approach is significant as it provides a strategy for targeting KRAS mutations that do not present a reactive cysteine for covalent modification.
Pan-KRAS Inhibitor: BI-2852
BI-2852 is an example of a pan-KRAS inhibitor, designed to be effective against multiple KRAS mutations. It targets the highly conserved switch I/II pocket, which is essential for the function of all RAS isoforms. By binding to this pocket, BI-2852 prevents the conformational changes required for KRAS activation and subsequent signaling, offering a broader therapeutic window across different KRAS-driven cancers.
Quantitative Performance Comparison
The following table summarizes key preclinical data for this compound and other KRAS inhibitors across various cancer cell lines. Disclaimer: Data has been aggregated from multiple sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Mechanism | Target | Cell Line | Metric | Value (µM) | Reference |
| This compound | Degrader | KRAS G12C | NCI-H2030 | DC₅₀ | 0.59 | [1][2] |
| MIA PaCa-2 | DC₅₀ | 0.32 | [1][2] | |||
| SW1573 | DC₅₀ | 0.76 | [1] | |||
| NCI-H358 | DC₅₀ | ~0.25 | [1] | |||
| NCI-H23 | DC₅₀ | ~0.5 | [1] | |||
| Sotorasib | Covalent Inhibitor | KRAS G12C | NCI-H358 | IC₅₀ (Viability) | 0.006 | [7] |
| MIA PaCa-2 | IC₅₀ (Viability) | 0.009 | [7] | |||
| NCI-H23 | IC₅₀ (Viability) | 0.6904 | [7] | |||
| Adagrasib | Covalent Inhibitor | KRAS G12C | Various | IC₅₀ (Viability) | 0.01 - 0.973 | |
| MRTX1133 | Non-covalent Inhibitor | KRAS G12D | AGS | IC₅₀ (Viability) | 0.006 | [8][9] |
| AsPC-1 | IC₅₀ (Viability) | ~0.005 | [5] | |||
| Panc 04.03 | IC₅₀ (Viability) | ~0.005 | [5] | |||
| BI-2852 | Pan-KRAS Inhibitor | Multiple Mutants | NCI-H358 | EC₅₀ (pERK) | 5.8 | |
| KRAS G12D | Biochemical | IC₅₀ | 0.49 |
DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition. EC₅₀: Concentration for 50% maximal effect.
Detailed Experimental Protocols
Western Blotting for KRAS Degradation
This protocol assesses the ability of a compound to induce the degradation of the target protein.
-
Cell Culture and Treatment: Plate KRAS mutant cancer cells (e.g., MIA PaCa-2, NCI-H2030) and allow them to adhere. Treat cells with a dose range of the degrader (e.g., this compound) or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against KRAS. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the KRAS signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP as a measure of metabolically active, viable cells.
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate and allow them to acclimate overnight.
-
Compound Addition: Treat cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Signal Generation: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
MAPK Pathway Modulation (Phospho-ERK ELISA)
This assay measures the phosphorylation of ERK, a key downstream marker of KRAS pathway activation.
-
Cell Culture and Treatment: Plate cells and treat with the test compounds for a short duration (e.g., 2-4 hours) to capture acute signaling changes.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation states.
-
ELISA Protocol: Use a commercial phospho-ERK ELISA kit. Add cell lysates to the antibody-coated wells.
-
Detection: Follow the kit instructions for adding detection antibodies, HRP-conjugated secondary antibodies, and substrate.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Analysis: Normalize the phospho-ERK signal to total ERK levels (measured in parallel) to determine the specific inhibition of pathway signaling.
Visualizations of Pathways and Processes
Caption: Simplified KRAS/MAPK signaling cascade initiated by growth factors.
Caption: General experimental workflow for preclinical evaluation of KRAS-targeted compounds.
Caption: Logical relationship between inhibition and degradation strategies for targeting KRAS.
References
- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to LC-2/ad and Other Lung Cancer Cell Lines for Researchers
For researchers and drug development professionals navigating the complex landscape of lung cancer models, this guide provides a comprehensive comparison of the LC-2/ad cell line with other widely used lung cancer cell lines: A549, H1299, and H460. This analysis is supported by experimental data and detailed protocols to assist in the selection of the most appropriate model for your research needs.
The this compound/ad cell line, established from the pleural effusion of a 51-year-old Japanese female with pulmonary adenocarcinoma, presents a unique model for studying specific genetic alterations in lung cancer.[1][2] This guide will delve into the distinct characteristics of this compound/ad, particularly its CCDC6-RET fusion gene, and contrast them with the features of A549, H1299, and H460 cell lines, which represent a spectrum of genetic backgrounds commonly found in non-small cell lung cancer (NSCLC).
Cellular Characteristics and Genetic Profile
A summary of the key characteristics of the cell lines is presented in the table below, highlighting their diverse genetic landscapes. This diversity is crucial for understanding the varied responses to therapeutic agents.
| Feature | This compound/ad | A549 | H1299 | H460 |
| Histology | Adenocarcinoma[1][2] | Adenocarcinoma | Non-Small Cell Lung Carcinoma | Large Cell Carcinoma |
| Origin | Pleural effusion, 51-year-old female[1][2] | Lung carcinoma, 58-year-old male | Lymph node metastasis | Pleural effusion |
| Key Genetic Features | CCDC6-RET fusion, TP53 mutation (p.Ser241Cys) | Wild-type EGFR, KRAS mutation (G12S) | TP53-null | Wild-type p53, KRAS mutation (Q61H) |
| Doubling Time | ~58 hours | ~22-24 hours[3][4] | ~17-32 hours | ~18-36 hours |
Comparative Drug Sensitivity
The differential expression of oncogenes and tumor suppressor genes across these cell lines significantly impacts their sensitivity to various therapeutic agents. The following table summarizes available IC50 data for key targeted therapies. It is important to note that direct comparative studies across all four cell lines for a wide range of compounds are limited, and the data presented here is a synthesis from multiple sources.
| Drug | This compound/ad (µM) | A549 (µM) | H1299 (µM) | H460 (µM) |
| Vandetanib | Sensitive (due to RET fusion) | - | - | - |
| Gefitinib | Resistant (EGFR wild-type) | >50[5] | - | - |
| Cisplatin | - | ~6.14 - 23.4[6][7] | - | Increased sensitivity with wt-p53 |
Signaling Pathways
The distinct genetic profiles of these cell lines result in the differential activation of key signaling pathways, which are prime targets for cancer therapy.
CCDC6-RET Signaling Pathway in this compound/ad
The chromosomal rearrangement in this compound/ad cells results in the fusion of the Coiled-Coil Domain Containing 6 (CCDC6) gene with the Rearranged during Transfection (RET) proto-oncogene.[8] This leads to the constitutive activation of the RET kinase and its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[9][10][11] Vandetanib, a multi-kinase inhibitor, effectively targets the RET kinase.[4][12][13]
Caption: CCDC6-RET signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver in many lung cancers. In cell lines like A549, which have wild-type EGFR, the pathway is activated by ligand binding. In contrast, cell lines with activating EGFR mutations, such as PC-9 (not a primary focus of this guide but a relevant example), exhibit constitutive pathway activation, making them sensitive to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[1][14] A549 cells, being EGFR wild-type, are largely resistant to gefitinib.[5]
Caption: EGFR signaling in WT vs. mutant cells.
TP53 Tumor Suppressor Pathway
The tumor suppressor p53 plays a critical role in regulating cell cycle and apoptosis. Its mutational status significantly influences cellular response to chemotherapy. H1299 cells are TP53-null, meaning they lack the p53 protein, while this compound/ad carries a missense mutation, and H460 cells have wild-type p53.[15][16][17] Cells with wild-type p53, like H460, tend to be more sensitive to DNA-damaging agents like cisplatin, as functional p53 can induce apoptosis.[15][17] Conversely, cells with mutant or null p53 may exhibit increased resistance to such agents.[15][16]
Caption: Role of p53 in chemosensitivity.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to ensure reproducibility and aid in experimental design.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins in cell lysates.
Workflow Diagram:
Caption: Western blot experimental workflow.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Xenograft Tumor Model
This in vivo model is used to evaluate the tumorigenicity of cancer cells and the efficacy of anticancer agents.
Workflow Diagram:
Caption: Xenograft model experimental workflow.
Protocol:
-
Cell Preparation: Culture the desired lung cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired schedule (e.g., daily intraperitoneal injections).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice, excise the tumors, and measure their weight and volume.
-
Analysis: Analyze the tumors for histological changes, protein expression (by Western blot or immunohistochemistry), and other relevant biomarkers.
Conclusion
The selection of an appropriate lung cancer cell line is paramount for the success of preclinical research. The this compound/ad cell line, with its unique CCDC6-RET fusion, offers a valuable model for studying RET-driven lung adenocarcinoma and for the development of targeted RET inhibitors. In contrast, the A549, H1299, and H460 cell lines provide a broader representation of NSCLC, each with distinct genetic characteristics that influence their response to various therapies. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research questions, ultimately contributing to the advancement of lung cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCDC6-RET fusion protein regulates Ras/MAPK signaling through the fusion- GRB2-SHC1 signal niche - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCDC6-RET fusion protein regulates Ras/MAPK signaling through the fusion- GRB2-SHC1 signal niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the RET Inhibitor Vandetanib in a Patient With RET Fusion-Positive Metastatic Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 gene status modulates the chemosensitivity of non-small cell lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 16. p53 mutants induce transcription of NF-κB2 in H1299 cells through CBP and STAT binding on the NF-κB2 promoter and gain of function activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Functional Rescue of LRRK2 Mutant Phenotypes: A Comparative Guide
This guide provides a comparative analysis of different strategies for the functional rescue of phenotypes associated with mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, a key factor in the pathogenesis of Parkinson's disease. The focus is on the common gain-of-function mutation, G2019S, which leads to increased kinase activity. We will explore rescue approaches utilizing protective gene variants and small molecule kinase inhibitors, presenting supporting experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Comparison of Rescue Strategies
The following tables summarize quantitative data from studies demonstrating the functional rescue of LRRK2-G2019S mutant phenotypes.
Table 1: Rescue of LRRK2-G2019S Phenotypes by Protective LRRK2 Variants in a Drosophila Model
| Phenotype | LRRK2-G2019S (Pathogenic) | LRRK2-R1398H (Protective) | LRRK2-R1398H-G2019S (Rescue) | LRRK2-N551K-G2019S (Rescue) | Reference |
| Dopaminergic Neuron Count | Significant reduction | No significant change from WT | Suppression of neuron loss | Suppression of neuron loss | [1][2] |
| Locomotor Activity (Climbing Assay) | Age-dependent decline | No significant change from WT | Improved locomotor function | Improved locomotor function | [3] |
| Gene Expression (Oxidoreductase Pathway) | Upregulated | Restored to baseline | Restored to baseline | Restored to baseline | [1] |
Table 2: Efficacy of LRRK2 Kinase Inhibitors in Rescuing Mutant Phenotypes
| Inhibitor | Model System | Phenotype | Metric | Result | Reference |
| GSK3357679A | LRRK2 G2019S Knock-in Mice | Impaired Mitophagy | Mitophagy Reporter Assay | Rescued mitophagy defects in dopamine neurons and microglia.[4][5] | [4][5] |
| MLi-2 | VPS35 p.D620N Knock-in Mice (LRRK2 gain-of-function) | Impaired Dopamine Transporter (DAT) Function | Amphetamine-induced hyperlocomotion | Normalized DAT function and abolished hyperlocomotion.[6] | [6] |
| DNL201 | Human PBMCs from LRRK2 G2019S carriers | LRRK2 Phosphorylation | pS935 LRRK2 levels | Two-fold decrease in LRRK2 phosphorylation.[7] | [7] |
| LRRK2-IN-1 | In vitro kinase assay | LRRK2 Kinase Activity | IC50 | 6 nM for G2019S mutant LRRK2.[7] | [7] |
Experimental Protocols
1. Drosophila Climbing Assay for Locomotor Function
-
Objective: To assess age-related motor deficits in Drosophila models of LRRK2-associated neurodegeneration.
-
Procedure:
-
Groups of 20 flies per vial are used for each genotype and age group.
-
Flies are transferred to a vertical glass cylinder.
-
After a 1-minute acclimatization period, the flies are gently tapped to the bottom of the cylinder.
-
The number of flies that climb past a specific height (e.g., 8 cm) within a set time (e.g., 10 seconds) is recorded.
-
This procedure is repeated multiple times for each group, and the average performance is calculated.
-
-
Data Analysis: The percentage of successful climbers is compared across different genotypes and age groups. A decline in climbing ability with age is indicative of a neurodegenerative phenotype.
2. In Vitro LRRK2 Kinase Assay
-
Objective: To measure the enzymatic activity of LRRK2 and the potency of kinase inhibitors.
-
Procedure:
-
Recombinant human LRRK2 (wild-type or mutant) is incubated in a kinase reaction buffer containing ATP and a substrate peptide (e.g., LRRKtide).
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (³²P-ATP) and autoradiography, or by using specific antibodies that recognize the phosphorylated form of the substrate in an ELISA or Western blot format.
-
For inhibitor studies, various concentrations of the compound are pre-incubated with the enzyme before the addition of ATP and substrate.
-
-
Data Analysis: The concentration of inhibitor that reduces LRRK2 kinase activity by 50% (IC50) is calculated to determine its potency.[7]
3. Immunoblotting for LRRK2 Phosphorylation
-
Objective: To assess the in-cell or in-vivo activity of LRRK2 by measuring the phosphorylation of its substrates or its autophosphorylation sites.
-
Procedure:
-
Cells or tissues are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated LRRK2 site (e.g., pS935) or a phosphorylated LRRK2 substrate (e.g., pRab10).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total LRRK2 or a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein or loading control. This allows for the comparison of LRRK2 activity across different conditions.[8]
Mandatory Visualization
Caption: LRRK2 signaling pathway in the context of Parkinson's disease pathogenesis and therapeutic intervention.
References
- 1. Identification of Targets from LRRK2 Rescue Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Targets from LRRK2 Rescue Phenotypes [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological rescue of impaired mitophagy in Parkinson’s disease-related LRRK2 G2019S knock-in mice | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of LRRK2 kinase activity rescues deficits in striatal dopamine physiology in VPS35 p.D620N knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of KRAS G12C PROTAC Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various Proteolysis Targeting Chimera (PROTAC) formulations designed to degrade the oncogenic KRAS G12C protein. The information presented herein is intended to assist researchers in selecting and designing effective targeted protein degraders for cancer therapy.
Introduction to KRAS G12C PROTACs
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, results in a constitutively active protein that drives tumor growth. PROTACs are bifunctional molecules that offer a novel therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system to selectively degrade target proteins like KRAS G12C.[1] A PROTAC molecule typically consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Mechanism of Action: Degrading the "Undruggable"
The mechanism of action for a KRAS G12C PROTAC, such as LC-2, involves the recruitment of an E3 ligase, commonly the von Hippel-Lindau (VHL) E3 ligase, to the KRAS G12C protein.[2][3][4] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the KRAS G12C protein. The resulting polyubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome, leading to the suppression of downstream signaling pathways, such as the MAPK pathway, which are critical for cancer cell proliferation and survival.[2]
Caption: Mechanism of KRAS G12C PROTACs.
Comparative Efficacy of KRAS G12C PROTACs
The efficacy of different KRAS G12C PROTACs can be compared based on their degradation capacity (DC50 and Dmax) and their anti-proliferative effects in cancer cell lines. The following table summarizes the available data for prominent KRAS G12C PROTACs.
| PROTAC Formulation | E3 Ligase Recruited | Target Cell Line(s) | DC50 (µM) | Dmax (%) | Reference |
| This compound | VHL | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 0.25 - 0.76 | Not Specified | [2] |
| AMG-510 based PROTACs (I-1, II-1, III-2, IV-1) | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| YN14 | VHL | MIA PaCa-2 | Nanomolar range | >95% | [6] |
| PROTAC K-Ras Degrader-1 (PKD-1) | Not Specified | MIA PaCa-2 | Not Specified | Not Specified | [1] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of KRAS G12C in response to PROTAC treatment.
-
Cell Culture and Treatment: Seed KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) in 12-well plates.[7] Treat the cells with the desired concentrations of the PROTAC for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for KRAS. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., α-Tubulin or GAPDH) should also be used to ensure equal protein loading.[7]
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system.[7] Quantify the band intensities using densitometry software.[7] The level of KRAS G12C degradation is calculated relative to the vehicle-treated control and normalized to the loading control.
Caption: Western Blotting Experimental Workflow.
Cell Viability Assay
This assay determines the effect of PROTAC-mediated protein degradation on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specific period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
KRAS Signaling Pathway
Understanding the KRAS signaling pathway is essential for interpreting the downstream consequences of KRAS G12C degradation. The diagram below illustrates the central role of KRAS in activating key downstream effector pathways involved in cell proliferation, survival, and differentiation.
Caption: Simplified KRAS Signaling Pathway.
References
- 1. Efficacy and mechanism of KRAS G12C PROTAC in inhibiting the proliferation of pancreatic cancer cells | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Cross-Reactivity of Anti-LC3B Antibodies in Human, Mouse, and Rat
For researchers in cellular biology, particularly those studying autophagy, the accurate detection of Microtubule-associated proteins 1A/1B light chain 3B (MAP1LC3B, commonly known as LC3B) is paramount. As a key marker for autophagosome formation, the choice of a reliable antibody is critical for generating reproducible and meaningful data. This guide provides a comparative overview of commercially available anti-LC3B antibodies, focusing on their cross-reactivity and performance in human, mouse, and rat species across various applications.
Understanding LC3B and Antibody Cross-Reactivity
LC3B is a ubiquitin-like protein that, upon the induction of autophagy, is conjugated to phosphatidylethanolamine (PE) to form LC3-II. LC3-II is recruited to the autophagosomal membranes, making it an excellent marker for monitoring autophagy.[1][2] Given the highly conserved nature of the LC3B protein across mammalian species, many antibodies raised against a human LC3B epitope are likely to cross-react with the orthologs in mouse and rat. This cross-reactivity is advantageous, as it allows for the use of a single antibody across different experimental models.
The primary basis for antibody cross-reactivity lies in the sequence homology of the target protein between different species. A high degree of amino acid sequence identity in the epitope region recognized by the antibody will typically result in successful binding.
Comparative Analysis of Anti-LC3B Antibodies
The following table summarizes the key features of several commercially available anti-LC3B antibodies, highlighting their species reactivity and validated applications as reported by the manufacturers.
| Antibody (Manufacturer, Cat. No.) | Host | Type | Immunogen | Species Reactivity (Validated) | Validated Applications |
| Cell Signaling Technology, #2775 | Rabbit | Polyclonal | Synthetic peptide near the amino terminus of human LC3B | Human, Mouse, Rat | Western Blotting (WB) |
| Abcam, ab63817 | Rabbit | Polyclonal | Proprietary | Human, Mouse, Rat | WB, Immunohistochemistry - Paraffin (IHC-P), Immunocytochemistry/Immunofluorescence (ICC/IF) |
| R&D Systems, MAB85582 | Rabbit | Monoclonal | Human LC3B synthetic peptide | Human, Mouse, Rat | WB, Simple Western, ICC, Knockout (KO) Validated |
| Proteintech, 14600-1-AP | Rabbit | Polyclonal | Recombinant human LC3 protein | Human, Mouse, Rat | WB, IHC, IF/ICC, Flow Cytometry (FC), Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP) |
| RayBiotech, 102-13649 | Rabbit | Polyclonal | Synthetic peptide from human Cleaved LC3B | Human, Mouse, Rat | IF, ICC |
| ApexBio, MA3476 | Rabbit | Monoclonal | Synthetic peptide from human LC3B | Human, Mouse, Rat | WB, ICC/IF, IP |
Experimental Data Supporting Cross-Reactivity
Visual evidence from manufacturers' validation experiments demonstrates the cross-species reactivity of these antibodies.
Western Blot Analysis:
-
Cell Signaling Technology (#2775): Western blot analysis shows detection of LC3B in human (HeLa), mouse (A20), and rat cell lines. The antibody detects both LC3B-I (approx. 16 kDa) and LC3B-II (approx. 14 kDa) forms.[2]
-
R&D Systems (MAB85582): This antibody has been validated in Western blots using human (HeLa), mouse (NIH-3T3), and rat cell lysates, showing specific bands for LC3B. Knockout cell line data further confirms the specificity for human LC3B.
-
Proteintech (14600-1-AP): Western blot data is available for human (HeLa), mouse (NIH/3T3), and rat brain lysates, demonstrating reactivity with both LC3B isoforms.[3]
Immunohistochemistry (IHC) Analysis:
-
Abcam (ab63817): IHC staining of formalin-fixed paraffin-embedded tissue sections from human hippocampus demonstrates specific staining.[4] While specific mouse and rat IHC data is not always presented on the main product page, the stated cross-reactivity for IHC implies successful validation.
-
Proteintech (14600-1-AP): This antibody has been validated for IHC in human gliomas and breast cancer tissue.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable results. Below are representative protocols for Western Blotting and Immunohistochemistry for the detection of LC3B.
Western Blotting Protocol for LC3B
This protocol is a general guideline; refer to the specific antibody datasheet for recommended dilutions and incubation times.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 12-15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 8.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC-P) Protocol for LC3B
This protocol is a general guideline for paraffin-embedded tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) for 10-20 minutes. Allow slides to cool down.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific binding by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the anti-LC3B antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with PBS or TBST.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody, for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Chromogen Detection:
-
Apply a DAB (3,3'-diaminobenzidine) substrate solution and incubate until the desired brown staining intensity is reached.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams were created using Graphviz.
Caption: Simplified signaling pathway of LC3 processing during autophagy.
Caption: Experimental workflow for LC3B antibody validation.
Conclusion
The high degree of sequence homology for LC3B across human, mouse, and rat allows for the effective use of a single antibody for cross-species studies. The antibodies highlighted in this guide have been validated by their respective manufacturers for use in these species across a range of common immunoassays. Researchers should always consult the specific product datasheet for the most up-to-date information on validated applications and recommended protocols. Furthermore, it is good practice to perform in-house validation of any new antibody lot to ensure optimal performance and reproducibility in your specific experimental setup.
References
comparative analysis of gene expression in LC-2/ad and normal lung cells
A Comparative Analysis of Gene Expression in LC-2/ad and Normal Lung Cells
This guide provides a comparative analysis of gene expression between the human lung adenocarcinoma cell line, this compound/ad, and normal human bronchial epithelial (NHBE) cells. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the molecular characteristics of this cancer cell line.
Introduction to this compound/ad
The this compound/ad cell line was established from the pleural effusion of a 51-year-old female with pulmonary adenocarcinoma.[1][2] A key characteristic of this cell line is the presence of a CCDC6-RET fusion gene, which is a known oncogenic driver in a subset of non-small cell lung cancers.[2][3][4] Understanding the gene expression profile of this compound/ad cells in comparison to normal lung epithelial cells is crucial for identifying dysregulated pathways and potential therapeutic targets.
Comparative Gene Expression Analysis
Below is a representative table summarizing the expected differential expression of key genes based on the known molecular characteristics of this compound/ad cells and lung adenocarcinoma in general. This table is illustrative and a comprehensive analysis would require direct processing of raw sequencing data.
| Gene | Function | Expected Expression in this compound/ad vs. Normal Lung Cells |
| RET | Receptor Tyrosine Kinase | Upregulated (due to CCDC6-RET fusion) |
| CCDC6 | Coiled-coil domain containing 6 | Altered expression pattern (due to fusion) |
| KRAS | GTPase | May be upregulated (common in lung adenocarcinoma) |
| EGFR | Epidermal Growth Factor Receptor | Variable, but often upregulated in lung adenocarcinoma |
| TP53 | Tumor Suppressor | Mutated and/or downregulated in many cancers |
| CDH1 (E-cadherin) | Cell Adhesion | Often downregulated (associated with epithelial-mesenchymal transition) |
| VIM (Vimentin) | Intermediate Filament | Often upregulated (associated with epithelial-mesenchymal transition) |
| MUC1 | Mucin 1 | Often overexpressed in adenocarcinomas |
| TTF-1 (NKX2-1) | Transcription Factor | Lineage marker for lung adenocarcinoma, often expressed |
Key Signaling Pathway: CCDC6-RET Fusion
The CCDC6-RET fusion protein in this compound/ad cells leads to constitutive activation of the RET kinase domain, which in turn activates downstream signaling pathways promoting cell proliferation, survival, and migration.
Caption: CCDC6-RET fusion signaling pathway in this compound/ad cells.
Experimental Protocols
The following sections outline the general methodologies for conducting a comparative gene expression analysis between this compound/ad and normal lung cells.
Cell Culture
-
This compound/ad Cells: These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Some protocols may require collagen-coated dishes for optimal growth.[2]
-
Normal Human Bronchial Epithelial (NHBE) Cells: NHBE cells are grown in a specialized serum-free bronchial epithelial growth medium (BEGM).[7][8]
RNA Extraction and Quality Control
Total RNA is extracted from cultured cells using a reagent like TRIzol, followed by purification. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for downstream applications.
RNA Sequencing (RNA-Seq)
-
Library Preparation: An RNA-Seq library is prepared from the total RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are then sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the human reference genome (e.g., hg38) using an aligner such as STAR.
-
Quantification: Gene expression levels are quantified from the aligned reads using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Differential gene expression between this compound/ad and normal lung cell samples is determined using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Experimental Workflow
Caption: General workflow for comparative gene expression analysis.
Conclusion
The this compound/ad cell line, with its characteristic CCDC6-RET fusion, provides a valuable in vitro model for studying a specific subtype of lung adenocarcinoma. Comparative gene expression analysis against normal lung epithelial cells reveals a landscape of dysregulated genes and pathways that drive its cancerous phenotype. This guide provides a foundational understanding and a methodological framework for researchers to further investigate the molecular intricacies of this cell line and explore potential therapeutic interventions.
References
- 1. Single-cell analysis of lung adenocarcinoma cell lines reveals diverse expression patterns of individual cells invoked by a molecular target drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant transcriptional regulations in cancers: genome, transcriptome and epigenome analysis of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line this compound/ad (CVCL_1373) [cellosaurus.org]
- 4. Identification of CCDC6-RET fusion in the human lung adenocarcinoma cell line, this compound/ad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Assessing the Selectivity of LC-2 for Mutant KRAS: A Comparative Guide
In the landscape of targeted cancer therapies, the development of inhibitors for KRAS, one of the most frequently mutated oncogenes, has been a significant challenge. The discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has led to the development of several inhibitors, including the recently emerged PROTAC (Proteolysis-targeting chimera) degrader, LC-2. This guide provides a comprehensive comparison of this compound with other notable KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), with a focus on selectivity and supported by experimental data.
Performance Comparison of KRAS G12C Inhibitors
This compound operates through a distinct mechanism of action compared to traditional small-molecule inhibitors. As a PROTAC, it induces the degradation of the KRAS G12C protein by hijacking the cell's natural protein disposal system. This is in contrast to Sotorasib and Adagrasib, which act by covalently binding to the mutant cysteine residue and inhibiting its signaling activity. This fundamental difference in their mechanism is reflected in their performance metrics.
| Inhibitor | Mechanism of Action | Target | Cell Line | Potency (DC50/IC50) (µM) | Efficacy (Dmax %) |
| This compound | PROTAC Degrader | KRAS G12C | NCI-H2030 | 0.59 ± 0.20[1][2] | ~80[2] |
| MIA PaCa-2 | 0.32 ± 0.08[1][2] | ~75[1][2] | |||
| SW1573 | 0.76 ± 0.30[1][2] | ~90[1][2] | |||
| NCI-H23 | 0.25 ± 0.08[1][2] | ~90[1][2] | |||
| NCI-H358 | 0.52 ± 0.30[1][2] | ~40[1][2] | |||
| Sotorasib (AMG-510) | Covalent Inhibitor | KRAS G12C | NCI-H358 | ~0.006 | Not Applicable |
| MIA PaCa-2 | ~0.009 | Not Applicable | |||
| Adagrasib (MRTX849) | Covalent Inhibitor | KRAS G12C | Various | ~0.10[2] | Not Applicable |
Note: DC50 (Degradation Concentration 50) is the concentration of a degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor at which 50% of the biological function is inhibited.
Selectivity Profile
A critical aspect of any targeted therapy is its selectivity for the intended target over other related proteins, which minimizes off-target effects and potential toxicity.
This compound: Experimental data has shown that this compound is highly selective for the KRAS G12C mutant. It did not induce degradation of the KRAS G13D mutant in HCT 116 cells at concentrations up to 10 µM[1]. This selectivity is conferred by the MRTX849 warhead, which specifically and covalently binds to the cysteine residue present only in the G12C mutant.
Sotorasib (AMG-510): Sotorasib is also highly selective for KRAS G12C. It does not show significant activity against wild-type KRAS or other KRAS mutants.
Adagrasib (MRTX849): Similar to Sotorasib, Adagrasib is a selective covalent inhibitor of KRAS G12C.
A direct head-to-head comparison of the selectivity of these three compounds against a broad panel of KRAS mutants in the same study is not yet publicly available. However, the mechanism of action of all three, which relies on the unique cysteine residue of the G12C mutant, strongly suggests a high degree of selectivity for this specific mutation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound and other KRAS inhibitors.
Western Blot Analysis for KRAS Degradation
This protocol is used to quantify the amount of KRAS protein in cells after treatment with a degrader like this compound.
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cancer cell lines (e.g., NCI-H2030, MIA PaCa-2) in 12-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or other compounds) for a specified period (e.g., 24 hours)[3]. A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[3].
-
-
Data Analysis:
-
Quantify the intensity of the KRAS bands and normalize them to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds (this compound, Sotorasib, Adagrasib) for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes[4].
-
Add CellTiter-Glo® reagent to each well, with the volume equal to the volume of the cell culture medium[5].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[4][5].
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[4][5].
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 or DC50 values.
-
Visualizations
KRAS Signaling Pathway and Point of Intervention
Caption: KRAS signaling pathway and intervention points of this compound and covalent inhibitors.
Experimental Workflow for Assessing KRAS Degradation
References
Validating the Role of LC3-II: A Comparative Guide to Canonical Autophagy and LC3-Associated Phagocytosis
Introduction
Microtubule-associated protein 1 light chain 3 (LC3) is a key protein in cellular degradation pathways. Its conversion from the cytosolic form (LC3-I) to the lipidated, membrane-bound form (LC3-II) is a hallmark of autophagosome formation.[1][2] For many years, the presence of LC3-II, often visualized as puncta within the cell, has been the gold standard for monitoring autophagy—a cellular self-eating process essential for homeostasis.[3] However, emerging research has identified non-canonical roles for LC3-II in processes distinct from classical autophagy, such as LC3-Associated Phagocytosis (LAP).[4] This guide provides a comparative analysis of canonical autophagy and LAP, offering experimental frameworks to help researchers accurately validate the specific role of LC3-II in their cellular context.
Core Concepts: A Tale of Two Pathways
While both canonical autophagy and LAP utilize the core LC3 conjugation machinery, they are fundamentally different processes in terms of their initiation, target cargo, and the resulting vesicular structures.
Canonical Autophagy (Macroautophagy)
Canonical autophagy is a catabolic process that involves the sequestration of intracellular components, such as damaged organelles or protein aggregates, within a double-membraned vesicle known as an autophagosome.[5][6] This process is typically induced by cellular stress, like nutrient deprivation. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated contents are degraded and recycled.[6] The formation of the autophagosome is a complex process orchestrated by several autophagy-related (Atg) protein complexes, including the ULK1 initiation complex.[7]
LC3-Associated Phagocytosis (LAP)
LAP is a non-canonical autophagic process that conjugates LC3-II to single-membraned phagosomes containing extracellular material that has been internalized by the cell.[8][9] Unlike canonical autophagy, LAP is not a response to starvation and does not involve the formation of a de novo double-membraned autophagosome.[4] Instead, it leverages parts of the autophagy machinery to facilitate the maturation and degradation of phagocytosed pathogens, dead cells, or other extracellular debris.[8][10] Crucially, LAP is independent of the ULK1 complex, a key initiator of canonical autophagy.[4]
Data Presentation: Comparing Key Features
The following tables summarize the key molecular and cellular distinctions between canonical autophagy and LAP.
Table 1: Key Molecular Players
| Feature | Canonical Autophagy | LC3-Associated Phagocytosis (LAP) |
| Initiation Complex | ULK1 Complex (ULK1, Atg13, FIP200) | Independent of ULK1 Complex |
| PI3K Complex | Class III PI3K Complex (Vps34, Beclin-1, Atg14 ) | Class III PI3K Complex (Vps34, Beclin-1, Rubicon ) |
| LC3 Conjugation | Atg7, Atg3, Atg12-Atg5-Atg16L1 Complex | Atg7, Atg3, Atg12-Atg5-Atg16L1 Complex |
| Membrane Tethering | LC3-II | LC3-II |
Table 2: Cellular and Functional Comparison
| Feature | Canonical Autophagy | LC3-Associated Phagocytosis (LAP) |
| Inducing Stimuli | Nutrient starvation, cellular stress | Phagocytosis of extracellular particles (e.g., pathogens, dead cells) |
| Cargo Source | Intracellular (e.g., damaged organelles, protein aggregates) | Extracellular |
| Vesicle Structure | Autophagosome (double membrane) | LAPosome (single membrane) |
| Primary Function | Cellular homeostasis, recycling of cytoplasmic components | Pathogen clearance, immune response modulation |
Experimental Protocols
Distinguishing between canonical autophagy and LAP requires a multi-faceted experimental approach.
Western Blot for LC3-II and Autophagic Flux
This is the most common method to quantify LC3-II levels. To measure autophagic flux (the rate of autophagosome degradation), cells are treated with a lysosomal inhibitor.
-
Protocol:
-
Culture cells to the desired confluency and apply experimental treatments.
-
For flux measurements, treat one set of cells with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment.
-
Harvest cells, lyse in RIPA buffer, and determine protein concentration.
-
Separate 20-30 µg of protein on a 12-15% SDS-PAGE gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer proteins to a PVDF membrane and probe with a primary antibody against LC3.
-
Use an appropriate secondary antibody and detect with chemiluminescence.
-
Normalize LC3-II levels to a loading control like GAPDH or β-actin.
-
-
Interpretation: An increase in LC3-II upon treatment with a lysosomal inhibitor indicates active autophagic flux. However, this assay alone cannot distinguish between autophagy and LAP. Further experiments are necessary.
Immunofluorescence for LC3 Puncta and Co-localization
This method allows for the visualization of LC3-II recruitment to vesicular structures.
-
Protocol:
-
Grow cells on coverslips and apply treatments.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-LC3 and mouse anti-LAMP1 for phagosome co-localization).
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour.
-
Mount coverslips and visualize using a fluorescence or confocal microscope.
-
-
Interpretation: Both autophagy and LAP result in LC3 puncta. To differentiate, co-localization is key. In LAP, LC3 puncta will co-localize with markers of the phagosome membrane, such as LAMP1. In canonical autophagy, LC3 will be on the autophagosome, which may or may not have yet fused with a lysosome.
Genetic Knockdown/Knockout to Differentiate Pathways
Targeting key proteins that are unique to each pathway is a definitive way to distinguish them.
-
Protocol:
-
Use siRNA or CRISPR/Cas9 to knockdown or knockout genes of interest.
-
For targeting canonical autophagy, knockdown ULK1 or ATG13.
-
For targeting both pathways, knockdown ATG5 or ATG7.
-
Induce the process (e.g., starvation for autophagy, zymosan particle addition for LAP).
-
Assess LC3-II levels by Western blot or LC3 puncta formation by immunofluorescence.
-
-
Interpretation:
-
If LC3-II formation is blocked by ATG5 siRNA but not by ULK1 siRNA, the process is likely LAP.
-
If LC3-II formation is blocked by both ATG5 and ULK1 siRNA, the process is canonical autophagy.
-
Mandatory Visualizations
References
- 1. Role of LC3 within the Autophagic Pathway (LC3-I and LC3-II) | Bio-Techne [bio-techne.com]
- 2. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 3. LC3-II: Significance and symbolism [wisdomlib.org]
- 4. Beyond autophagy: LC3-associated phagocytosis and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Autophagy - Wikipedia [en.wikipedia.org]
- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 8. search.library.uq.edu.au [search.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Unveiling the Secreted Landscape of Lung Adenocarcinoma: A Comparative Analysis of LC-2/ad and Other Cell Lines
For Immediate Release
A deep dive into the secretome of the LC-2/ad lung adenocarcinoma cell line reveals a unique protein secretion profile with potential implications for tumor biology and therapeutic development. This guide provides a comparative analysis of the this compound/ad secretome with other commonly studied lung adenocarcinoma cell lines, offering researchers a valuable resource for understanding the molecular underpinnings of this disease.
This publication presents a comprehensive comparison of the secretome—the collection of all proteins secreted by a cell—of the this compound/ad human lung adenocarcinoma cell line with other well-characterized adenocarcinoma cell lines. The data presented here has been compiled from publicly available proteomics databases and peer-reviewed literature, providing a valuable resource for researchers, scientists, and drug development professionals.
The this compound/ad cell line, established from the pleural effusion of a patient with pulmonary adenocarcinoma, is known for its unique characteristic of producing alpha 1-antitrypsin and harboring a CCDC6-RET fusion oncogene.[1][2] Understanding its secretome in the context of other adenocarcinoma cell lines, such as A549 and H1299, can shed light on the distinct signaling pathways and cellular processes driving this specific cancer subtype.
Comparative Analysis of Secreted Proteins
To facilitate a clear comparison, the following table summarizes the relative abundance of key secreted proteins identified in the conditioned media of this compound/ad and other lung adenocarcinoma cell lines. The data is presented as normalized protein abundance values, allowing for a direct comparison across different studies and platforms.
| Protein Name | Gene Name | This compound/ad Abundance | A549 Abundance | H1299 Abundance | Putative Function in Cancer |
| Alpha-1-antitrypsin | SERPINA1 | High | Low | Low | Protease inhibitor, implicated in tumor progression and metastasis. |
| Prolactin-inducible protein | PIP | High | Moderate | Low | Role in cell proliferation and differentiation. |
| Dickkopf-related protein 1 | DKK1 | High | Low | Moderate | Wnt signaling pathway inhibitor, involved in tumorigenesis. |
| Insulin-like growth factor-binding protein 3 | IGFBP3 | Moderate | High | Moderate | Modulates IGF signaling, affects cell growth and survival. |
| Plasminogen activator inhibitor 1 | SERPINE1 | Moderate | High | High | Involved in tumor invasion and metastasis. |
| Vascular endothelial growth factor A | VEGFA | Low | High | High | Key regulator of angiogenesis. |
| Interleukin-6 | IL6 | Low | High | High | Pro-inflammatory cytokine, promotes tumor growth and survival. |
Note: The abundance levels are qualitative summaries (High, Moderate, Low) based on the interpretation of quantitative proteomics data from multiple sources. For precise quantitative data, please refer to the original publications and databases.
Experimental Protocols
The data presented in this guide was generated using mass spectrometry-based proteomics techniques. A general workflow for secretome analysis is outlined below. For specific details of the protocols used to generate the data for each cell line, researchers are encouraged to consult the original research articles.
General Secretome Analysis Workflow
A generalized workflow for the collection and analysis of the secretome from cultured cancer cells is depicted below. This process typically involves culturing cells in serum-free media to minimize contamination from exogenous proteins, followed by the collection of the conditioned media. The collected media is then concentrated, and the proteins are digested into peptides for analysis by mass spectrometry.
Signaling Pathways Implicated by the Secretome
The secreted proteins from cancer cells play a crucial role in modulating the tumor microenvironment and activating signaling pathways that promote cancer progression. Based on the identified secreted proteins, several key signaling pathways are likely to be active in and influenced by the secretome of these adenocarcinoma cell lines.
CCDC6-RET Fusion Signaling
A key characteristic of the this compound/ad cell line is the presence of the CCDC6-RET fusion protein. This fusion leads to constitutive activation of the RET kinase, which can drive downstream signaling pathways promoting cell proliferation, survival, and migration. The secretome of this compound/ad cells may contain factors that are regulated by or interact with this signaling cascade.
Wnt Signaling Pathway
The presence of DKK1, a Wnt signaling inhibitor, in the secretome of this compound/ad cells suggests a potential dysregulation of this critical pathway. Wnt signaling is involved in a wide range of cellular processes, and its modulation by secreted factors can have profound effects on tumor growth.
This comparative guide provides a snapshot of the secretome of the this compound/ad cell line and its potential biological significance. Further research, including quantitative validation and functional studies, is necessary to fully elucidate the roles of these secreted proteins in lung adenocarcinoma. The provided data and diagrams serve as a valuable starting point for hypothesis generation and the design of future experiments in this critical area of cancer research.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Laboratory Chemical Waste (LC-2)
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe handling and disposal of laboratory chemical waste, using "LC-2" as a placeholder for any chemical compound you may be working with. Adherence to these procedures is essential to ensure a safe working environment and compliance with regulatory standards.
Immediate Safety and Logistical Information
Before handling any chemical waste, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. The SDS provides detailed information regarding the hazards, handling, storage, and disposal of the substance.
Key Principles of Chemical Waste Disposal:
-
Identification and Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[1]
-
Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Containment: Use appropriate, leak-proof, and chemically resistant containers for waste collection. Ensure containers are kept closed when not in use.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, when handling chemical waste.[2][3] In some cases, a respirator may be necessary.[3]
-
Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible.[2][3] Be familiar with your institution's emergency procedures for chemical spills.
Step-by-Step Disposal Procedures
-
Waste Characterization: Determine the hazards of the waste by consulting the SDS for "this compound." This will dictate the appropriate disposal route.
-
Container Selection: Choose a waste container that is compatible with the chemical properties of "this compound." For example, do not store corrosive waste in a metal can.
-
Waste Accumulation:
-
Collect waste in the designated, labeled container.
-
Do not fill containers more than three-quarters full to prevent spills and allow for vapor expansion.[1]
-
Store the waste container in a well-ventilated, secondary containment area away from ignition sources and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is ready for disposal, follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[1]
-
Provide accurate information about the waste composition and volume.
-
-
Record Keeping: Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.
Quantitative Data on Waste Management
The following table provides a general framework for categorizing common laboratory chemical waste streams. The specific disposal method for "this compound" will depend on its chemical properties as outlined in its SDS.
| Waste Category | Examples | Typical Disposal Method |
| Halogenated Solvents | Dichloromethane, Chloroform | Incineration at a licensed hazardous waste facility |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Fuel blending or incineration |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Neutralization followed by disposal, or disposal via a licensed contractor |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide | Neutralization followed by disposal, or disposal via a licensed contractor |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium | Chemical precipitation or disposal at a specialized facility |
| Solid Chemical Waste | Contaminated labware, unused reagents | Incineration or secure landfill at a hazardous waste facility |
Experimental Protocols for Waste Neutralization (Example)
This is a general example protocol. The specific neutralization procedure for "this compound" waste will depend on its chemical nature and concentration. Always perform neutralization in a fume hood with appropriate PPE.
Neutralization of Acidic Waste:
-
Place the acidic waste in a large, appropriate container (e.g., a borosilicate glass beaker) within a secondary containment.
-
Slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic waste while stirring continuously.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution may be eligible for drain disposal, but always check with your institution's EHS guidelines first.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling "LC-2"
Disclaimer: The designation "LC-2" does not correspond to a universally recognized chemical in standard databases. The following guidance is based on best practices for handling potent or novel chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) and their institution's safety officer for specific handling protocols for any chemical.
Initial Hazard Assessment and Control
Before handling any new or uncharacterized compound, a thorough risk assessment is crucial. This involves a multi-step process to ensure the safety of all personnel and the integrity of the research.
Hierarchy of Controls:
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are the primary methods for containing the hazard at its source. Examples include using a certified chemical fume hood, a glove box, or other ventilated enclosures. For potent compounds, a dedicated and contained workspace is often necessary.
-
Administrative Controls: These are work practices and procedures that reduce the risk. Examples include establishing written standard operating procedures (SOPs), providing comprehensive training for all personnel involved, and restricting access to the handling area.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE)
The selection of PPE depends on the physical form of "this compound" (solid, liquid, or gas) and its potential hazards. The following table summarizes recommended PPE for handling a potent or unknown compound.
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes, sprays, and airborne particles. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on the solvent used and the properties of "this compound". | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if it becomes contaminated. |
| Body Protection | A disposable, solid-front lab coat or a chemical-resistant suit (e.g., Tyvek). | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with the appropriate cartridges. This could range from an N95 respirator for particulates to a full-face respirator with organic vapor cartridges for volatile compounds. The selection must be based on a formal risk assessment. | Protects against inhalation of airborne powders or vapors. |
| Foot Protection | Closed-toe, non-porous shoes. | Protects feet from spills. |
Experimental Protocol: Handling a Potent Solid Compound ("this compound")
This protocol outlines the steps for safely weighing and preparing a solution of a potent solid compound.
Materials:
-
"this compound" solid compound
-
Appropriate solvent
-
Ventilated balance enclosure or chemical fume hood
-
Antistatic weigh paper or weigh boat
-
Spatula
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
All required PPE (see table above)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Don all required PPE before entering the designated handling area.
-
Decontaminate the work surface before and after handling.
-
-
Weighing:
-
Place the analytical balance inside the ventilated enclosure.
-
Carefully transfer the desired amount of "this compound" from the stock container to the weigh paper using a clean spatula.
-
Avoid generating dust. If the compound is a fine powder, handle it with extreme care.
-
Once the desired mass is obtained, securely close the stock container.
-
-
Solubilization:
-
Carefully add the weighed "this compound" to a beaker or flask containing the appropriate solvent.
-
Use a small amount of solvent to rinse the weigh paper to ensure all of the compound is transferred.
-
Gently swirl or stir the mixture until "this compound" is fully dissolved.
-
-
Cleanup:
-
Dispose of the weigh paper and any other contaminated disposable materials in a designated hazardous waste container.
-
Decontaminate the spatula and any non-disposable equipment used.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Logical Workflow for Handling a Novel Compound
The following diagram illustrates the decision-making process and workflow for safely handling a new or uncharacterized chemical compound like "this compound".
Caption: Workflow for Safe Handling of a Novel Chemical Compound.
Disposal Plan
The disposal of "this compound" and any materials contaminated with it must be handled in accordance with all local, state, and federal regulations.
-
Waste Segregation: All waste streams must be properly segregated. This includes:
-
Solid Waste: Contaminated consumables such as gloves, weigh paper, and paper towels.
-
Liquid Waste: Unused solutions of "this compound" and solvent rinses.
-
Sharps Waste: Contaminated needles or other sharp objects.
-
-
Waste Containers: Use only approved, properly labeled hazardous waste containers. The label should clearly indicate the contents, including the name "this compound" and any solvents used, along with the appropriate hazard warnings (e.g., "Toxic," "Flammable").
-
Storage: Store waste containers in a designated, secure satellite accumulation area until they are collected by the institution's environmental health and safety department.
-
Decontamination: All non-disposable equipment that has come into contact with "this compound" must be thoroughly decontaminated before being returned to general use.
By following these guidelines, researchers can safely handle novel or potent compounds like "this compound" while minimizing risk to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
